KME-2780
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23N5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-[6-(1-methylcyclopropyl)imidazo[1,2-a]pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H23N5/c1-20(8-9-20)14-5-6-19-22-12-17(25(19)13-14)16-3-2-4-18(24-16)23-15-7-10-21-11-15/h2-6,12-13,15,21H,7-11H2,1H3,(H,23,24)/t15-/m0/s1 |
InChI Key |
MQDBFBFFYMGKEJ-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KME-2780 in Acute Myeloid Leukemia: A Dual IRAK1/4 Inhibition Strategy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a clear need for novel therapeutic strategies. Recent research has illuminated the critical role of dysregulated innate immune signaling in the pathogenesis of AML and Myelodysplastic Syndromes (MDS). A key signaling nexus in these pathways is the Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1 and IRAK4. KME-2780 has emerged as a potent and selective dual inhibitor of both IRAK1 and IRAK4, demonstrating significant preclinical activity in AML models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, and outlines the scientific rationale for its development as a targeted therapy for AML.
The Rationale for Dual IRAK1/4 Inhibition in AML
Initial therapeutic strategies targeting the IRAK family in AML focused on the selective inhibition of IRAK4. While promising, the clinical and preclinical responses to selective IRAK4 inhibitors have been moderate.[1][2] This limited efficacy is now understood to be a consequence of functional complementation and compensation by its paralog, IRAK1.[1][3][4] When IRAK4 is inhibited, leukemic cells can utilize IRAK1 to maintain pro-survival signaling, thus circumventing the therapeutic blockade.
This understanding has provided a strong rationale for the development of dual IRAK1/4 inhibitors.[3] By co-targeting both kinases, it is possible to achieve a more complete and durable suppression of the downstream signaling pathways that drive leukemic stem/progenitor cell (LSPC) function and survival.[1][3][4]
This compound: A Potent and Selective Dual IRAK1/4 Inhibitor
This compound is an orally active small molecule designed to potently and selectively inhibit both IRAK1 and IRAK4.[5][6] Preclinical studies have demonstrated its high affinity for both kinase domains.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 IRAK1 | 19 nM | [5][6] |
| IC50 IRAK4 | 0.5 nM | [5][6] |
| Kd IRAK1 | 2.2 nM | [5] |
| Kd IRAK4 | 0.2 nM | [5] |
| IC50 vs. Pam3CSK4 (NF-κB) | 6.3 nM | [7] |
| IC50 vs. IL-1β (NF-κB) | 9.3 nM | [7] |
Mechanism of Action of this compound in AML
The primary mechanism of action of this compound in AML is the dual inhibition of IRAK1 and IRAK4, leading to the suppression of leukemic stem/progenitor cells (LSPCs) through the induction of cellular differentiation.[3][4]
MyD88-Independent Signaling
Interestingly, the dependency on IRAK1 and IRAK4 in MDS/AML appears to be independent of the canonical MyD88-adapter protein pathway, which is the primary downstream effector of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling in healthy cells.[3][4] This suggests a non-canonical activation of IRAK kinases in the context of these hematologic malignancies.
Downregulation of Key Pro-Leukemic Pathways
Genomic and proteomic analyses have revealed that IRAK1 and IRAK4 work in concert to maintain the undifferentiated state of LSPCs by coordinating a network of critical signaling pathways.[1][2][4] this compound-mediated inhibition of IRAK1/4 leads to the downregulation of genes involved in:
-
MAPK/AP1 signaling[5]
-
ATF4 signaling[5]
-
IGFBP signaling[5]
-
EGFR signaling[5]
-
Pathways converging on the Polycomb Repressive Complex 2 (PRC2)[1][2][4]
The suppression of these pathways ultimately leads to the induction of apoptosis and differentiation of AML cells.[4][6]
Signaling Pathway Diagram
Caption: this compound inhibits IRAK1/4, blocking pro-leukemic signaling.
Preclinical Efficacy of this compound
Preclinical studies utilizing AML cell lines and patient-derived samples have consistently demonstrated the superior efficacy of this compound compared to selective IRAK4 inhibitors.
In Vitro Studies
-
Suppression of LSPC Colony Formation: this compound treatment resulted in the complete suppression of LSPC colonies in nearly all tested MDS/AML cell lines and patient-derived samples.[4] This effect was significantly greater than that observed with the selective IRAK4 inhibitor, KME-3859.[4]
-
Induction of Apoptosis: this compound was more effective at inducing apoptosis in AML cells compared to selective IRAK4 inhibition.[4] Treatment with this compound (0-1 μM for 21 days) induced apoptosis in various AML cell lines.[6]
-
Induction of Differentiation: Sustained treatment with this compound led to heterogeneous morphologies and an increased cytoplasmic-to-nuclear ratio, indicative of aberrant differentiation.[4] Furthermore, this compound treatment resulted in a greater expression of the mature immune cell marker CD38.[4][5]
In Vivo Studies
In xenograft models of MDS/AML, oral administration of this compound (30 mg/kg, daily) suppressed tumor growth.[5] In other models, a daily oral dose of 100 mg/kg for 48 days demonstrated significant antitumor activity, reducing leukemia cell colonization in peripheral blood and improving the survival of the mice.[6]
Experimental Protocols
Detailed step-by-step protocols are proprietary to the conducting research institutions. However, based on the published literature, the key experiments can be generally described as follows:
Kinase Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of IRAK1 and IRAK4.
General Methodology: Recombinant human IRAK1 and IRAK4 enzymes are incubated with a fluorescently labeled ATP substrate and a kinase-specific peptide substrate in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through changes in fluorescence polarization or using a luminescence-based assay. The IC50 values are then calculated from the dose-response curves.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on the viability and induction of apoptosis in AML cells.
General Methodology: AML cell lines or primary patient samples are cultured in the presence of increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability: Cell viability is commonly measured using assays such as MTS or MTT, which quantify the metabolic activity of living cells.
-
Apoptosis: Apoptosis is assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Colony Forming Assays
Objective: To evaluate the effect of this compound on the self-renewal capacity of leukemic stem and progenitor cells.
General Methodology: AML cells are plated in a semi-solid methylcellulose-based medium supplemented with cytokines that support the growth of myeloid colonies. The cells are treated with this compound or a vehicle control. After a period of incubation (typically 10-14 days), the number of colonies (defined as clusters of >40 cells) is counted. A reduction in colony formation indicates an inhibition of the clonogenic potential of the LSPCs.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound in AML.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of AML. Its dual inhibitory activity against IRAK1 and IRAK4 addresses the compensatory mechanisms that limit the efficacy of selective IRAK4 inhibitors. The robust preclinical data demonstrating suppression of LSPC function, induction of apoptosis and differentiation, and in vivo anti-tumor activity provide a strong rationale for its continued clinical development. Further investigation in clinical trials is warranted to establish the safety and efficacy of this compound in patients with AML and MDS. The potential for combination therapies with other anti-leukemic agents should also be explored to maximize its therapeutic benefit.
References
- 1. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
KME-2780: A Technical Deep Dive into IRAK1 vs. IRAK4 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the dual IRAK1 and IRAK4 inhibitor, KME-2780. The document focuses on its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Selectivity Profile of this compound
This compound is a potent, orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] While it targets both kinases, it exhibits a clear selectivity towards IRAK4. This is evident from both its half-maximal inhibitory concentration (IC50) and its dissociation constant (Kd) values.
The IC50, a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is significantly lower for IRAK4, indicating higher potency. Similarly, the Kd, which reflects the binding affinity of the inhibitor to the kinase, is also lower for IRAK4, signifying a stronger interaction.
| Parameter | IRAK1 | IRAK4 | Selectivity (IRAK1/IRAK4) | Reference |
| IC50 | 19 nM | 0.5 nM | 38-fold | [1][2][3][4][5] |
| Kd | 2.2 nM | 0.2 nM | 11-fold | [3][5] |
The IRAK Signaling Pathway
IRAK1 and IRAK4 are key components of the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both crucial for the innate immune response. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1. This activated IRAK complex subsequently interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB and MAPK signaling cascades. This ultimately results in the production of pro-inflammatory cytokines.
Figure 1. Simplified TLR/IL-1R signaling pathway leading to NF-κB activation.
Experimental Protocols
The characterization of this compound's selectivity for IRAK1 and IRAK4 involves several key experimental procedures. Below are detailed methodologies for representative assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of a kinase inhibitor is a luminescence-based assay that measures ATP consumption during the kinase reaction. The ADP-Glo™ Kinase Assay is a representative example.
Objective: To determine the concentration of this compound required to inhibit 50% of IRAK1 and IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK1 and IRAK4 enzymes
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Kinase Reaction:
-
Add kinase assay buffer, the kinase substrate (MBP), and ATP to each well of a 96-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the recombinant IRAK1 or IRAK4 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
KME-2780: A Technical Guide to its Role in MyD88-Independent Innate Immune Signaling in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dysregulation of innate immune signaling pathways is a critical driver in the pathogenesis of hematologic malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). A key signaling nexus in these pathways involves the Interleukin-1 Receptor-Associated Kinases 1 and 4 (IRAK1 and IRAK4). While selective IRAK4 inhibition has shown initial promise, its efficacy is often limited by a compensatory mechanism involving the upregulation and activation of its paralog, IRAK1. KME-2780, a potent and selective dual inhibitor of both IRAK1 and IRAK4, has been developed to overcome this resistance mechanism. This technical guide provides an in-depth overview of the role of this compound in modulating a non-canonical, MyD88-independent innate immune signaling pathway that is crucial for the survival and maintenance of leukemic stem and progenitor cells (LSPCs). This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction: The Role of IRAK1 and IRAK4 in Hematologic Malignancies
Innate immune signaling pathways, frequently involving Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), are often hijacked in MDS and AML to promote cancer cell survival and proliferation.[1] Central to these pathways are the serine/threonine kinases IRAK1 and IRAK4. In canonical signaling, activation of TLRs/IL-1Rs leads to the formation of the Myddosome complex, a signaling platform that includes the adaptor protein MyD88, which in turn recruits and activates IRAK4.[2][3] Activated IRAK4 then phosphorylates and activates IRAK1, leading to downstream signaling cascades that promote inflammation and cell survival.[2][3]
However, in the context of MDS and AML, a dependency on a non-canonical, MyD88-independent signaling pathway involving IRAK1 and IRAK4 has been identified.[4][5] This pathway is critical for maintaining the undifferentiated state of LSPCs.[4][5] Efforts to therapeutically target this pathway with selective IRAK4 inhibitors have been met with limited success due to the compensatory activation of IRAK1, which sustains pro-survival signaling.[4] This has necessitated the development of dual IRAK1/IRAK4 inhibitors like this compound.
This compound: A Potent Dual Inhibitor of IRAK1 and IRAK4
This compound is a small molecule inhibitor designed to potently and selectively target both IRAK1 and IRAK4.[4] By simultaneously blocking the activity of both kinases, this compound effectively shuts down the compensatory signaling that limits the efficacy of IRAK4-selective inhibitors.[4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and a comparator IRAK4-selective inhibitor, KME-3859.[4]
| Compound | Target | IC50 (nM) | Kd (nM) |
| This compound | IRAK1 | 19 | 2.2 |
| IRAK4 | 0.5 | 0.2 | |
| KME-3859 | IRAK1 | >1000 | >1000 |
| IRAK4 | 5 | 1.5 |
Table 1: Biochemical Potency of this compound and KME-3859.[4] IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values demonstrate the high potency of this compound for both IRAK1 and IRAK4.
| Cell Line/Patient Sample | This compound Effect | KME-3859 Effect |
| MDS/AML Cell Lines | Complete suppression of LSPC colonies | ~75% reduction in colony formation |
| Patient-Derived Samples | Complete suppression of LSPC colonies | ~75% reduction in colony formation |
| OCI-AML3 | Suppression of insensitive cells | Ineffective |
| Healthy CD34+ cells | Modest inhibition of myeloid colonies, increased erythroid colony formation | Not specified |
Table 2: Cellular Activity of this compound in Suppressing Leukemic Stem/Progenitor Cells (LSPCs).[4] this compound demonstrates superior efficacy in suppressing LSPC colony formation compared to the IRAK4-selective inhibitor.
MyD88-Independent IRAK1/4 Signaling Pathway
In MDS and AML, IRAK1 and IRAK4 drive pro-leukemic signaling through a pathway that operates independently of the canonical MyD88 adaptor protein.[4][5] This non-canonical pathway converges on two key downstream effectors: the Polycomb Repressive Complex 2 (PRC2) and the JAK-STAT signaling cascade.[1][4]
-
IRAK4 and the PRC2 Complex: Nuclear IRAK4 has been shown to associate with the PRC2 complex, which is a key regulator of gene expression through histone methylation.[2][4] This interaction is thought to contribute to the maintenance of an undifferentiated state in LSPCs.[4]
-
IRAK1 and JAK-STAT Signaling: IRAK1 activity is linked to the activation of the JAK-STAT pathway, a critical signaling cascade for cell proliferation and survival.[1][4] Inhibition of IRAK4 alone leads to a compensatory increase in IRAK1-dependent JAK-STAT signaling.[4]
By inhibiting both IRAK1 and IRAK4, this compound disrupts both of these critical downstream pathways, leading to the suppression of LSPCs and the induction of cellular differentiation.[4]
Caption: MyD88-Independent IRAK1/4 Signaling Pathway in MDS/AML and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Clonogenic Assay for LSPC Function
This assay assesses the ability of single cells to proliferate and form colonies, a measure of stem/progenitor cell function.
Caption: Workflow for the clonogenic assay to evaluate LSPC function.
Protocol:
-
Cell Preparation: Isolate MDS/AML cell lines or patient-derived mononuclear cells.
-
Plating: Resuspend cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS). Mix 300 µL of the cell suspension (containing 1.5 x 10^3 cells) with 3 mL of Methocult H4434 (StemCell Technologies).
-
Treatment: Add this compound to the Methocult mixture at final concentrations ranging from 0.1 to 1 µM. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Plate 1.1 mL of the cell/Methocult mixture per well in a 6-well plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 9-14 days.
-
Colony Counting: After the incubation period, image the plates using a STEMvision counter or a standard microscope to quantify the number of colonies.
Western Blot for IRAK1 Phosphorylation
This technique is used to detect the phosphorylation status of IRAK1, a marker of its activation.
Protocol:
-
Cell Lysis: Treat MDS/AML cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total IRAK1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA-seq is used to analyze the global changes in gene expression following treatment with this compound.
Protocol:
-
RNA Extraction: Treat MDS/AML cells with this compound or a vehicle control for 24 hours. Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Conduct pathway enrichment analysis to identify the biological pathways affected by the changes in gene expression.
-
Conclusion
This compound represents a promising therapeutic strategy for MDS and AML by dually targeting IRAK1 and IRAK4. Its mechanism of action, which involves the inhibition of a non-canonical, MyD88-independent signaling pathway crucial for LSPC survival, addresses the limitations of IRAK4-selective inhibitors. The data presented in this guide highlight the potent and selective nature of this compound and its superior efficacy in preclinical models of MDS and AML. The detailed experimental protocols provide a framework for further investigation into the role of this compound and the broader implications of dual IRAK1/4 inhibition in cancer therapy. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in patients with hematologic malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IL-1/IRAK1/4 signaling in Acute Myeloid Leukemia Stem Cells Following Treatment and Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
The Discovery and Synthesis of KME-2780: A Dual IRAK1/4 Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KME-2780 is a potent, orally active, and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. It was developed to address the unmet medical need in the treatment of hematologic malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). Research has revealed that while selective IRAK4 inhibition shows promise, leukemic cells can develop resistance through the compensatory upregulation and activation of its paralog, IRAK1.[1] Dual inhibition of both IRAK1 and IRAK4 has been shown to be necessary for maximal therapeutic efficacy. This compound was designed through a structure-based approach to potently inhibit both kinases, demonstrating significant suppression of leukemic stem/progenitor cells (LSPCs) in preclinical models.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Rationale
The discovery of this compound was driven by the understanding that dysregulated innate immune signaling is a hallmark of hematologic malignancies.[3] The IRAK family of kinases, particularly IRAK1 and IRAK4, are critical mediators of signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] While initial therapeutic strategies focused on selective IRAK4 inhibition, it was observed that such approaches led to limited responses in preclinical and clinical settings for MDS and AML.[2][3]
Subsequent research demonstrated that leukemic cells compensate for IRAK4 inhibition by upregulating IRAK1 activity, thereby maintaining pro-survival signaling.[1] This finding provided a strong rationale for the development of a dual IRAK1/4 inhibitor. This compound emerged from a structure-based design program aimed at achieving potent and balanced inhibition of both IRAK1 and IRAK4.[2][3]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is proprietary to Kurome Therapeutics, the general synthetic approach for this class of inhibitors is detailed in patent literature. A recent patent application from Kurome Therapeutics and collaborators (WO2024163764) describes related IRAK and FLT3 inhibitors, providing a likely blueprint for the synthesis of this compound.[5] The synthesis would likely involve a multi-step process culminating in the formation of the core scaffold and subsequent functionalization to achieve the final compound.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of both IRAK1 and IRAK4. This dual inhibition is critical for shutting down the signaling pathways that drive the proliferation and survival of leukemic cells in MDS and AML.
IRAK1/4 Signaling Pathways
IRAK1 and IRAK4 are key components of the "Myddosome," a signaling complex that forms downstream of TLRs and IL-1Rs. In the canonical, MyD88-dependent pathway, ligand binding to the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to the activation of downstream transcription factors like NF-κB and AP-1, which promote inflammation and cell survival.
Crucially, in MDS and AML, it has been shown that IRAK1 and IRAK4 can also signal through a non-canonical, MyD88-independent pathway.[2][3] This pathway also contributes to the maintenance of the undifferentiated state of leukemic stem/progenitor cells. This compound's dual inhibition targets both of these pathways.
Quantitative Data
This compound has demonstrated potent inhibition of both IRAK1 and IRAK4 in biochemical and cellular assays.
| Parameter | IRAK1 | IRAK4 | Reference |
| IC50 (Biochemical) | 19 nM | 0.5 nM | [6] |
| Kd (Binding Affinity) | 2.2 nM | 0.2 nM | [6] |
Table 1: In Vitro Potency of this compound
In cellular assays, this compound effectively suppresses NF-κB signaling and demonstrates potent anti-proliferative activity against AML cell lines.
| Cell Line | Assay | Stimulant | IC50 | Reference |
| THP-1 Blue | NF-κB Reporter | Pam3CSK4 | 40 nM | [5] |
| THP-1 Blue | NF-κB Reporter | IL-1β | 58 nM | [5] |
| MOLM-14 (FLT3-D835Y) | Proliferation | - | 1 nM | [5] |
| MOLM-14 (FLT3-F691L) | Proliferation | - | 5 nM | [5] |
Table 2: Cellular Activity of a Compound from the Same Class as this compound
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the kinase activity of IRAK1 and IRAK4.
Materials:
-
Recombinant human IRAK1 and IRAK4 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
NF-κB Reporter Assay in THP-1 Cells
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway in a human monocytic cell line.
Materials:
-
THP-1-Blue™ NF-κB reporter cell line (InvivoGen) or similar
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Stimulants: Pam3CSK4 (TLR1/2 agonist) or IL-1β (IL-1R agonist)
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
96-well plates
-
Luminometer
Procedure:
-
Seed THP-1 reporter cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Add the stimulant (Pam3CSK4 or IL-1β) to the wells.
-
Incubate for 6-24 hours at 37°C.
-
Collect the supernatant and measure the activity of the secreted luciferase using a luminometer.
-
Calculate the IC50 values from the dose-response curves.
Clonogenic Assay for AML Cells
This assay assesses the effect of this compound on the ability of individual AML cells to proliferate and form colonies.
Materials:
-
AML cell lines (e.g., MOLM-14) or primary patient samples
-
MethoCult™ medium (StemCell Technologies) or similar semi-solid medium
-
This compound
-
Cell culture medium
-
35 mm culture dishes
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Wash the cells to remove the compound.
-
Resuspend the cells in MethoCult™ medium at a low density (e.g., 500-1000 cells/mL).
-
Plate the cell suspension in 35 mm dishes.
-
Incubate for 10-14 days at 37°C until colonies are visible.
-
Stain and count the colonies (typically defined as having >50 cells).
-
Determine the surviving fraction of cells at each drug concentration compared to the untreated control.
In Vivo Xenograft Model in Mice
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-14) or patient-derived xenograft (PDX) cells
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Inject the AML cells intravenously or subcutaneously into the mice.
-
Allow the tumors to establish.
-
Administer this compound or vehicle orally, once daily, at a predetermined dose.
-
Monitor tumor growth (for subcutaneous models) or the percentage of human leukemic cells in the peripheral blood or bone marrow (for disseminated models).
-
Monitor the overall health and survival of the mice.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry).
Conclusion
This compound is a promising therapeutic candidate for the treatment of MDS and AML. Its rational design as a dual inhibitor of IRAK1 and IRAK4 addresses a key resistance mechanism to selective IRAK4 inhibitors. The potent in vitro and in vivo activity of this compound, coupled with its selectivity, provides a strong foundation for its continued clinical development. This technical guide summarizes the key data and methodologies that underpin our current understanding of this novel agent.
References
- 1. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kurome Therapeutics and collaborators patent IRAK and FLT3 inhibitors | BioWorld [bioworld.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
KME-2780: A Technical Guide to a Novel Dual IRAK1/4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KME-2780 is a potent and selective, orally active small molecule inhibitor of both Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2][3][4][5] This dual inhibitory activity provides a comprehensive blockade of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are critical components of the innate immune system. Dysregulation of these pathways is implicated in the pathophysiology of various diseases, including hematologic malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), as well as inflammatory disorders.[2][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by experimental data and protocols.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C20H23N5.[3] Its structure is characterized by a substituted imidazo[1,2-a]pyridine (B132010) core linked to a pyrrolidinyl-pyridin-2-amine moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H23N5 | [3] |
| Molecular Weight | 333.44 g/mol | [3] |
| CAS Number | 2968466-26-2 | [4] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
| SMILES | (R)-6-(6-(1-methylcyclopropyl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine | [3] |
Mechanism of Action: Dual Inhibition of IRAK1 and IRAK4
This compound exerts its biological effects through the potent and selective inhibition of IRAK1 and IRAK4, two key serine/threonine kinases in the TLR/IL-1R signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then propagates downstream signaling, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.
By inhibiting both IRAK1 and IRAK4, this compound effectively shuts down this inflammatory cascade. This dual inhibition is significantly more effective at suppressing TLR2-mediated activation of NF-κB and autophosphorylation of IRAK1 in AML cells compared to selective IRAK4 inhibition alone.[3][6]
Caption: this compound inhibits IRAK1/4 signaling.
Biological Activity and Efficacy
In Vitro Activity
This compound demonstrates potent inhibitory activity against both IRAK1 and IRAK4 kinases.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Kd (nM) | Reference |
| IRAK1 | 19 | 2.2 | [1][3] |
| IRAK4 | 0.5 | 0.2 | [1][3] |
In cell-based assays, this compound effectively suppresses downstream signaling pathways, including MAPK/AP1, ATF4, IGFBP, and EGFR signaling in AML cells.[3] It has been shown to induce apoptosis and inhibit colony formation in various hematologic malignancy cell lines.[2] Furthermore, this compound promotes the differentiation of leukemic stem/progenitor cells (LSPCs), as evidenced by the upregulation of the maturation marker CD38.[2][3]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in mouse xenograft models of AML. Oral administration of this compound resulted in reduced leukemia cell colonization in peripheral blood and improved survival in treated mice.[2]
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
| Cell Line | Dose | Administration | Duration | Outcome | Reference |
| OCI-AML3 | 30 mg/kg | Orally, daily | - | Suppressed MDS/AML | [3] |
| AML cells | 100 mg/kg/day | p.o. | 48 days | Reduced leukemia cell colonization, improved survival | [2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK1 and IRAK4.
-
Methodology:
-
Recombinant human IRAK1 and IRAK4 enzymes are used.
-
A suitable kinase substrate, such as Myelin Basic Protein (MBP), is utilized.
-
The kinase reaction is performed in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
The reaction is incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a suitable method (e.g., radiometric assay or fluorescence-based assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of this compound on the viability and apoptosis of cancer cell lines.
-
Cell Lines: MDSL, THP1, OCIAML3, AML1714, and AML1294.[2]
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound (e.g., 0-1 μM) for a specified duration (e.g., 21 days).[2]
-
Cell viability can be assessed using assays such as MTT or CellTiter-Glo.
-
Apoptosis can be measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Clonogenic Assay
-
Objective: To evaluate the effect of this compound on the colony-forming ability of cancer cells.
-
Methodology:
-
A single-cell suspension is prepared from the desired cell line.
-
Cells are seeded at a low density (e.g., 500 cells/well) in a 6-well plate or in methylcellulose-based medium.
-
Cells are treated with this compound at various concentrations.
-
Plates are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing 50 or more cells are counted.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Methodology:
-
Human AML cells (e.g., OCI-AML3) are implanted into the mice, typically via intravenous or subcutaneous injection.
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, daily).[3]
-
Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by assessing leukemia burden in peripheral blood and bone marrow.
-
Animal survival is monitored as a primary endpoint.
-
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising dual IRAK1/4 inhibitor with potent activity against key signaling pathways implicated in hematologic malignancies and inflammatory diseases. Its ability to effectively block both IRAK1 and IRAK4 provides a more comprehensive and potentially more durable therapeutic effect compared to selective IRAK4 inhibitors. The preclinical data summarized in this guide support the continued investigation of this compound as a novel therapeutic agent. Further clinical studies are warranted to establish its safety and efficacy in human patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex [reactome.org]
KME-2780 Target Validation in Hematologic Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KME-2780 is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, demonstrating significant therapeutic potential in preclinical models of hematologic malignancies, particularly Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). The rationale for dual IRAK1/4 inhibition stems from the compensatory signaling mediated by IRAK1 upon selective IRAK4 inhibition, which limits the therapeutic efficacy of IRAK4-targeted monotherapies. This compound overcomes this resistance mechanism by co-targeting both kinases, leading to robust suppression of leukemic stem/progenitor cells (LSPCs), induction of apoptosis, and promotion of cellular differentiation. This guide provides a comprehensive overview of the target validation for this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the implicated signaling pathways.
Introduction: The Rationale for Dual IRAK1/4 Inhibition in Hematologic Malignancies
Dysregulation of innate immune signaling pathways is a hallmark of several hematologic malignancies, including MDS and AML.[1][2] The IRAK family of serine/threonine kinases, particularly IRAK1 and IRAK4, are critical mediators of signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] While selective IRAK4 inhibitors have shown some promise, their clinical activity has been modest.[2][4] Emerging evidence has revealed that leukemic cells can develop resistance to IRAK4 inhibition through the compensatory upregulation and activation of its paralog, IRAK1.[2][5] This functional redundancy necessitates the dual inhibition of both IRAK1 and IRAK4 to achieve a more profound and durable anti-leukemic effect.[2][5] this compound was developed as a potent dual inhibitor to address this challenge.
Quantitative Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated across a range of in vitro and in vivo models of MDS and AML. The following tables summarize the key quantitative data, demonstrating the potent and selective inhibitory activity of this compound and its superiority over a selective IRAK4 inhibitor, KME-3859.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | This compound | KME-3859 (IRAK4-selective) | Reference |
| IRAK1 IC50 | 19 nM | >10,000 nM | [6] |
| IRAK4 IC50 | 0.5 nM | 100 nM | [6] |
| IRAK1 Binding Affinity (Kd) | 2.2 nM | Not specified | [7] |
| IRAK4 Binding Affinity (Kd) | 0.2 nM | Not specified | [7] |
Table 2: Cellular Activity of this compound in Hematologic Malignancy Models
| Assay | Cell Lines/Patient Samples | This compound Effect | KME-3859 Effect (for comparison) | Reference |
| NF-κB Signaling Inhibition (Pam3CSK4 stimulation) | AML cells | IC50 = 6.3 nM | IC50 = 73.8 nM | [8] |
| NF-κB Signaling Inhibition (IL-1β stimulation) | AML cells | IC50 = 9.3 nM | IC50 = 227 nM | [8] |
| Apoptosis Induction (500 nM, 48h) | MDSL, THP1, OCIAML3, AML1714, AML1294 | Induced apoptosis | Not specified | [9] |
| LSPC Colony Formation Inhibition | MDS/AML cell lines and patient-derived samples | Complete suppression | ~75% reduction | [2] |
| Differentiation Induction | Leukemic Stem/Progenitor Cells (LSPCs) | Upregulation of CD38 expression | Not specified | [9] |
Table 3: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Outcome | Reference |
| AML (64519) | This compound | Significantly reduced leukemic cell engraftment in peripheral blood | [2] |
| MDS (76960) | This compound | Significantly reduced leukemic cell engraftment in peripheral blood | [2] |
| AML (0169) | This compound | Significantly reduced leukemic cell engraftment in peripheral blood and improved survival | [2][10] |
| AML (0169) | KME-3859 | Did not significantly suppress leukemic cell engraftment | [2][10] |
Mechanism of Action: Disruption of MyD88-Independent IRAK1/4 Signaling
In contrast to the canonical TLR/IL-1R signaling pathway that is dependent on the adaptor protein MyD88, this compound exerts its anti-leukemic effects by disrupting a non-canonical, MyD88-independent signaling network.[2][4] In MDS and AML, IRAK1 and IRAK4 maintain the undifferentiated state of LSPCs through pathways that converge on the Polycomb Repressive Complex 2 (PRC2) and the JAK-STAT signaling cascade.[4][5]
dot
Caption: this compound inhibits IRAK1 and IRAK4, disrupting downstream signaling.
Genomic and proteomic analyses have revealed that IRAK4 can localize to the nucleus and interact with components of the PRC2 complex, such as EZH2, thereby contributing to the maintenance of a stem-like state.[5] Conversely, IRAK1 appears to be more critical for the activation of the JAK-STAT pathway.[5] By inhibiting both kinases, this compound effectively dismantles this oncogenic signaling network, leading to the suppression of LSPCs and the induction of differentiation.
Experimental Protocols for this compound Target Validation
This section provides detailed methodologies for the key experiments used to validate the therapeutic potential of this compound in hematologic malignancies.
Western Blotting for Phosphorylated IRAK1 (p-IRAK1)
This protocol is designed to assess the inhibitory effect of this compound on IRAK1 activation by measuring the levels of phosphorylated IRAK1.
-
Cell Culture and Treatment:
-
Culture AML cell lines (e.g., THP-1, MOLM-14) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
Stimulate cells with a TLR agonist (e.g., 100 ng/mL Pam3CSK4) for 15-30 minutes to induce IRAK1 phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-IRAK1 (Thr209) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IRAK1 and a loading control (e.g., GAPDH) for normalization.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Line and Reagents:
-
Use an AML cell line (e.g., THP-1) stably transfected with an NF-κB luciferase reporter construct.
-
Assay medium: RPMI-1640 without phenol (B47542) red, supplemented with 10% FBS.
-
Stimulant: Pam3CSK4 or IL-1β.
-
Luciferase assay reagent.
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well white-walled plate at a density of 25,000 cells/well.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for 1-2 hours.
-
Add the stimulant (e.g., Pam3CSK4 at a final concentration of 100 ng/mL) to the wells.
-
Incubate the plate for 6 hours at 37°C.
-
Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Colony-Forming Unit (CFU) Assay
This assay assesses the impact of this compound on the clonogenic potential of leukemic stem and progenitor cells.
-
Cell Preparation:
-
Isolate mononuclear cells from patient bone marrow or peripheral blood samples, or use MDS/AML cell lines.
-
-
Plating and Treatment:
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
Mix the cell suspension with MethoCult™ medium containing cytokines (e.g., SCF, GM-CSF, IL-3, IL-6, G-CSF, EPO) and varying concentrations of this compound or vehicle control.
-
Plate the mixture in 35 mm culture dishes.
-
-
Incubation and Colony Scoring:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Score the colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition compared to the vehicle control.
-
Cell Differentiation Assay (CD38 Expression)
This assay measures the ability of this compound to induce differentiation of leukemic cells.
-
Cell Culture and Treatment:
-
Culture MDS/AML cell lines or primary patient samples in the presence of this compound or vehicle control for 7-14 days.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Incubate the cells with fluorescently labeled antibodies against CD34 and CD38 for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the CD34+ cell population and analyze the expression of CD38.
-
Quantify the percentage of CD34+CD38+ cells and the mean fluorescence intensity (MFI) of CD38.
-
Patient-Derived Xenograft (PDX) Model
This in vivo model evaluates the anti-leukemic efficacy of this compound in a more physiologically relevant setting.
-
Animal Model and Cell Engraftment:
-
Use immunodeficient mice (e.g., NSG).
-
Obtain primary mononuclear cells from MDS or AML patients.
-
Inject 1-5 x 10^6 cells intravenously into the mice.
-
-
Treatment and Monitoring:
-
Once engraftment is confirmed (typically by monitoring human CD45+ cells in the peripheral blood), randomize the mice into treatment groups (vehicle control, this compound).
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg/day).
-
Monitor the percentage of human CD45+ cells in the peripheral blood weekly.
-
Monitor the overall health and survival of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, harvest bone marrow, spleen, and peripheral blood to determine the final tumor burden by flow cytometry.
-
Analyze survival data using Kaplan-Meier curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflow for its preclinical validation.
dot
Caption: MyD88-independent IRAK1/4 signaling in MDS/AML.
dot
Caption: A streamlined workflow for the preclinical validation of this compound.
Conclusion and Future Directions
The comprehensive preclinical data strongly support the target validation of dual IRAK1/4 inhibition with this compound as a promising therapeutic strategy for hematologic malignancies, particularly MDS and AML. By overcoming the compensatory mechanisms that limit the efficacy of selective IRAK4 inhibitors, this compound demonstrates superior anti-leukemic activity in vitro and in vivo. The detailed experimental protocols and an understanding of the underlying non-canonical signaling pathways provide a solid foundation for further investigation. Future studies should focus on identifying predictive biomarkers of response to this compound and exploring rational combination therapies to further enhance its clinical potential. The continued development of this compound and other dual IRAK1/4 inhibitors holds the promise of a novel and effective treatment modality for patients with these challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.jp]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. IRAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ashpublications.org [ashpublications.org]
KME-2780: A Dual IRAK1/IRAK4 Inhibitor for Inducing Leukemic Stem Cell Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leukemic stem cells (LSCs) are a subpopulation of cancer cells within hematologic malignancies that possess self-renewal capabilities and are often resistant to conventional therapies, leading to relapse. A promising therapeutic strategy involves inducing the differentiation of these LSCs into more mature, less proliferative cell types. KME-2780 is a potent, orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, key components of innate immune signaling pathways frequently dysregulated in myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). This technical guide provides a comprehensive overview of the effects of this compound on LSC differentiation, detailing its mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and key experimental methodologies.
Introduction
The persistence of LSCs is a major challenge in the treatment of AML and MDS. These cells reside in a relatively undifferentiated state, contributing to disease progression and therapeutic resistance. Dysregulated innate immune signaling, particularly through the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, has been identified as a critical driver of LSC maintenance and survival. The IRAK family of serine/threonine kinases, specifically IRAK1 and IRAK4, are central mediators of these pathways.
Recent research has revealed that while selective inhibition of IRAK4 shows some therapeutic promise, leukemic cells can develop resistance through the compensatory upregulation and activation of its paralog, IRAK1.[1][2][3] This has led to the development of dual IRAK1/IRAK4 inhibitors like this compound, which aim to overcome this resistance mechanism and more effectively suppress LSC function.[1][2] Preclinical studies have demonstrated that this compound induces apoptosis, inhibits colony formation, and promotes the differentiation of LSCs.[4]
Mechanism of Action of this compound
This compound exerts its effects by potently and selectively inhibiting the kinase activity of both IRAK1 and IRAK4.[4][5] In healthy immune cells, the activation of TLRs or IL-1Rs leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1.[6][7]
However, in MDS and AML, there is evidence of both canonical (MyD88-dependent) and non-canonical (MyD88-independent) activation of IRAK1 and IRAK4.[2][8][9][10] this compound's dual inhibition of IRAK1 and IRAK4 disrupts these signaling pathways, leading to the downregulation of genes involved in cell survival and proliferation and the promotion of differentiation.[5]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | This compound IC50 (nM) | This compound Kd (nM) | Reference Compound (KME-3859) IC50 (nM) |
| IRAK1 | Kinase Assay | 19 | 2.2 | >1000 |
| IRAK4 | Kinase Assay | 0.5 | 0.2 | 10 |
| TLR2-mediated NF-κB activation | Reporter Assay | Significantly more effective than KME-3859 | N/A | Less effective |
Data compiled from multiple sources.[2][4][5]
Table 2: Cellular Effects of this compound on Leukemic Cells
| Cell Lines | Treatment | Effect |
| MDSL, THP1, OCIAML3, AML1714, AML1294 | 0-1 µM this compound, 21 days | Induction of apoptosis, Inhibition of colony formation |
| Patient-derived AML cells | 500 nM this compound, 21 days | Diminished colony formation, Loss of leukemic engraftment in vivo |
| AML and MDS cell lines | This compound treatment | Upregulation of CD38 expression, Heterogeneous morphological changes indicative of differentiation |
Data compiled from multiple sources.[2][4]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| Mouse xenograft models of AML | 100 mg/kg/day, p.o. for 48 days | Reduced leukemia cell colonization in peripheral blood, Improved mouse survival |
| Xenografted mice with MDS/AML | 30 mg/kg, orally daily | Suppression of MDS/AML |
Data compiled from multiple sources.[4][5]
Signaling Pathways Affected by this compound
The dual inhibition of IRAK1 and IRAK4 by this compound has pleiotropic effects on downstream signaling pathways that are crucial for LSC maintenance.
NF-κB Signaling Pathway
A primary consequence of IRAK1/4 inhibition is the suppression of the NF-κB signaling pathway.[5][6] This is a critical pathway for the survival and proliferation of many cancer cells, including LSCs.
References
- 1. Polycomb Alterations in Acute Myeloid Leukaemia: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Polycomb Repressive Complex 2 (PRC2) Restricts Hematopoietic Stem Cell Activity | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Polycomb repressive complex 2 is required for MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycomb repressive complex 2 regulates hematopoietic stem cell maintenance and differentiation in a developmental stage-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [bio-protocol.org]
In Vitro Characterization of KME-2780: A Dual IRAK1/4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of KME-2780, a potent, orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound is under investigation for its therapeutic potential in hematologic malignancies and disorders related to the dysregulation of innate immune signaling.
Core Efficacy and Potency
This compound demonstrates high affinity and inhibitory activity against both IRAK1 and IRAK4.[1] Its dual inhibitory action is significantly more effective in suppressing pathways associated with cancer cell survival and proliferation compared to selective IRAK4 inhibitors.[1]
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Kd (nM) |
| IRAK1 | 19[2][3][4][5][6] | 2.2[3] |
| IRAK4 | 0.5[2][3][4][5][6] | 0.2[3] |
Cellular Activity in Hematologic Malignancies
In vitro studies using various myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines have demonstrated the potent anti-leukemic effects of this compound.
Table 2: In Vitro Cellular Effects of this compound
| Cell Lines | Concentration | Incubation Time | Effect |
| MDSL, THP1, OCIAML3, AML1714, AML1294 | 500 nM | 48 h | Induced apoptosis[2][5] |
| MDSL, THP1, OCIAML3, AML1714, AML1294, AML08, MDS | 250 nM - 1 µM | 21 days | Inhibited colony formation[1][2] |
| Leukemic Stem/Progenitor Cells (LSPCs) | Not Specified | Not Specified | Promoted differentiation[2] |
| Leukemic Stem/Progenitor Cells (LSPCs) | Not Specified | Not Specified | Upregulated CD38 expression[1][2] |
Signaling Pathway Inhibition
This compound effectively suppresses the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical for the activation of NF-κB. By inhibiting both IRAK1 and IRAK4, this compound provides a more complete blockade of these pro-inflammatory and pro-survival pathways.
Caption: this compound inhibits IRAK1 and IRAK4, blocking NF-κB activation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
IRAK1/4 Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against IRAK1 and IRAK4.
-
Enzymes and Substrates: Recombinant human IRAK1 and IRAK4 enzymes and a suitable substrate (e.g., Myelin Basic Protein) are used.
-
Assay Principle: The assay quantifies the transfer of phosphate (B84403) from ATP to the substrate by the kinase. This is often detected using a luminescence-based assay that measures the amount of ADP produced, such as the ADP-Glo™ Kinase Assay.[7]
-
Procedure:
-
A kinase reaction is prepared in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[7]
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[7]
-
Caption: A streamlined workflow for determining the IC50 of this compound.
Cell Viability and Apoptosis Assay
These assays assess the effect of this compound on the survival and induction of programmed cell death in cancer cell lines.
-
Cell Lines: MDSL, THP1, OCIAML3, AML1714, and AML1294.[2]
-
Methodology:
-
Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 500 nM) for a specified duration (e.g., 48 hours).[2]
-
Apoptosis Detection: Apoptosis can be measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
-
General Protocol for Annexin V/PI Staining:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark.
-
Add PI and analyze immediately by flow cytometry.
-
Leukemic Stem/Progenitor Cell (LSPC) Colony Formation Assay
This assay evaluates the ability of this compound to inhibit the self-renewal capacity of leukemic stem and progenitor cells.
-
Cell Lines: MDSL, THP1, OCIAML3, AML1714, AML1294, AML08, and MDS patient-derived cells.[1][2]
-
Methodology:
-
Cells are treated with this compound at various concentrations (e.g., 250 nM to 1 µM).[1]
-
Cells are then plated in a semi-solid methylcellulose-based medium that supports the growth of hematopoietic colonies.
-
Plates are incubated for approximately 14-21 days to allow for colony formation.[2]
-
Colonies are counted and characterized based on their morphology.
-
CD38 Expression Analysis by Flow Cytometry
This method is used to assess the differentiation-inducing effect of this compound on leukemic cells by measuring the expression of the cell surface marker CD38.[1][2]
-
Procedure:
-
Leukemic cells are treated with this compound.
-
Cells are harvested, washed, and stained with a fluorescently labeled anti-CD38 antibody.
-
Isotype controls are used to determine non-specific binding.
-
The fluorescence intensity of the cells is measured using a flow cytometer. An increase in the percentage of CD38-positive cells or the mean fluorescence intensity indicates differentiation.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
KME-2780: A Technical Guide to its Impact on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KME-2780, a potent dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. It explores the compound's mechanism of action, its significant impact on the NF-κB signaling pathway, and its potential therapeutic applications, particularly in the context of hematologic malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).
Core Mechanism of Action: Dual Inhibition of IRAK1 and IRAK4
This compound exerts its effects by targeting two critical kinases, IRAK1 and IRAK4, which are key downstream mediators of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. These pathways converge on the formation of the Myddosome, a multiprotein signaling complex that is essential for the activation of the canonical NF-κB pathway. Overactivity of this pathway is a known driver in various inflammatory diseases and cancers, including MDS and AML.[1][2]
Genetic and pharmacological studies have revealed that while IRAK4 is essential for initiating the signaling cascade, its paralog, IRAK1, can functionally compensate, leading to sustained NF-κB activation even when IRAK4 is inhibited.[3] Therefore, the dual inhibition of both IRAK1 and IRAK4 by this compound is crucial for the complete suppression of NF-κB signaling.[1][3] This dual-targeting strategy has shown to be significantly more effective at suppressing TLR2-mediated activation of NF-κB compared to selective IRAK4 inhibitors.[4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Value |
| IRAK1 | IC50 | 19 nM |
| IRAK4 | IC50 | 0.5 nM |
| IRAK1 | Kd | 2.2 nM |
| IRAK4 | Kd | 0.2 nM |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.[4]
Table 2: Cellular Activity of this compound in NF-κB Signaling
| Cell Line Context | Stimulus | Assay | Value |
| AML Cells | Pam3CSK4 (TLR2 agonist) | NF-κB Inhibition (IC50) | 6.3 nM |
| AML Cells | IL-1β | NF-κB Inhibition (IC50) | 9.3 nM |
Data from studies in Acute Myeloid Leukemia (AML) cells.[1]
Table 3: In Vivo Efficacy of this compound
| Model | Dosage | Outcome |
| MDS/AML Xenograft Mice | 30 mg/kg, orally daily | Suppression of MDS/AML |
Demonstrates the oral bioavailability and anti-tumor activity of this compound in a preclinical model.[4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
While specific, detailed protocols are proprietary to the developing institutions, the following outlines the general methodologies employed in the characterization of this compound.
1. Biochemical Kinase Assay (IRAK1 and IRAK4 IC50 Determination)
-
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IRAK1 and IRAK4.
-
General Protocol:
-
Recombinant human IRAK1 or IRAK4 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added at various concentrations (e.g., in a serial dilution).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
2. NF-κB Reporter Assay (Cellular IC50 Determination)
-
Principle: To quantify the inhibition of NF-κB transcriptional activity in a cellular context.
-
General Protocol:
-
A suitable cell line (e.g., a human AML cell line like THP-1 or OCI-AML3) is transiently or stably transfected with a reporter plasmid. This plasmid typically contains a luciferase or fluorescent protein gene under the control of a promoter with multiple NF-κB binding sites.
-
The cells are seeded in multi-well plates and treated with increasing concentrations of this compound for a defined pre-incubation period.
-
NF-κB signaling is then activated by adding a stimulus, such as IL-1β or the TLR2 agonist Pam3CSK4.
-
After an appropriate incubation time, the cells are lysed, and the reporter gene expression is measured (e.g., luciferase activity is measured using a luminometer).
-
The results are normalized to a control (e.g., cells treated with vehicle and stimulus).
-
IC50 values are calculated from the dose-response curve.
-
3. Leukemia Colony Forming Assay
-
Principle: To assess the impact of this compound on the self-renewal and proliferative capacity of leukemic stem and progenitor cells (LSPCs).
-
General Protocol:
-
Primary patient-derived AML or MDS cells, or AML cell lines, are cultured in a semi-solid medium (e.g., MethoCult™) that supports the growth of hematopoietic colonies.
-
The cells are treated with this compound at various concentrations.
-
The cultures are incubated for a prolonged period (e.g., 10-14 days) to allow for colony formation.
-
The number of colonies is counted, and the size and morphology may also be assessed.
-
The effect of this compound on colony formation is quantified relative to a vehicle-treated control.
-
4. In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human MDS or AML cell lines or patient-derived xenograft (PDX) cells.
-
Once tumors are established or engraftment is confirmed, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically via oral gavage, at a specified dose and schedule (e.g., 30 mg/kg daily). The control group receives a vehicle.
-
Tumor volume is measured regularly (for subcutaneous models), or disease burden is monitored by assessing human CD45+ cells in the peripheral blood or bone marrow.
-
The overall health and body weight of the mice are monitored to assess toxicity.
-
The study endpoint may be a defined time point, a specific tumor volume, or survival.
-
Conclusion
This compound is a highly potent, orally bioavailable dual inhibitor of IRAK1 and IRAK4. Its mechanism of action, centered on the comprehensive suppression of the NF-κB signaling pathway, addresses the compensatory role of IRAK1 that limits the efficacy of IRAK4-selective inhibitors. The quantitative data from biochemical and cellular assays, along with in vivo studies, underscore its potential as a therapeutic agent for hematologic malignancies driven by aberrant innate immune signaling. The experimental methodologies outlined provide a framework for the continued investigation and development of this compound and other compounds targeting this critical pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Activation of targetable inflammatory immune signaling is seen in myelodysplastic syndromes with SF3B1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Selinexor
Introduction
Selinexor (B610770), marketed under the brand name Xpovio®, is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound.[1] It represents a novel therapeutic approach in oncology by targeting the nuclear export protein Exportin 1 (XPO1).[2] This document provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of selinexor, intended for researchers, scientists, and professionals in drug development. Selinexor is approved for treating specific types of hematologic malignancies, including multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[1][3]
Pharmacodynamics: Mechanism of Action
Selinexor's unique mechanism of action involves the inhibition of Exportin 1 (XPO1), a key protein responsible for transporting numerous cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the cell nucleus to the cytoplasm.[2][4] In many cancer cells, XPO1 is overexpressed, leading to excessive export of TSPs, which functionally inactivates them and promotes uncontrolled cell growth and survival.[2]
Selinexor binds covalently to cysteine 528 within the cargo-binding groove of XPO1, effectively blocking its function.[2] This inhibition leads to the nuclear accumulation and reactivation of TSPs such as p53, p21, p27, and retinoblastoma (Rb) protein.[2][5] The restoration of TSP function within the nucleus triggers cell cycle arrest and induces apoptosis (programmed cell death) selectively in cancer cells, while largely sparing normal, non-malignant cells.[1][3] By preventing the export of oncoprotein messenger RNAs (mRNAs) and other growth-regulating proteins, selinexor disrupts multiple cellular processes essential for tumor cell survival and proliferation.[2][6]
References
- 1. karyopharm.com [karyopharm.com]
- 2. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 3. Selinexor - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of Selinexor: The First-in-Class Selective Inhibitor of Nuclear Export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Guidance for Use and dosing of Selinexor in Multiple Myeloma in 2021: Consensus From International Myeloma Foundation Expert Roundtable - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KME-2780 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KME-2780 is a potent, orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2] It has demonstrated significant activity in preclinical models of hematologic malignancies, particularly Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[3][4] By targeting both IRAK1 and IRAK4, this compound effectively suppresses dysregulated innate immune signaling pathways that are crucial for the survival and proliferation of cancer cells.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both IRAK1 and IRAK4.[1][2] This dual inhibition is more effective than targeting IRAK4 alone, as it prevents functional complementation by IRAK1.[3] The inhibition of IRAK1/4 leads to the downregulation of several downstream signaling pathways, including the Toll-Like Receptor (TLR) mediated activation of NF-κB and the MAPK/AP1 pathway.[2][5] Furthermore, this compound has been shown to downregulate genes involved in ATF4, IGFBP, and EGFR signaling.[2][5] In MDS/AML models, this activity suppresses leukemic stem/progenitor cells (LSPCs), induces apoptosis, and promotes differentiation.[1][3]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (IRAK1) | 19 nM | Biochemical Assay | [1][2] |
| IC50 (IRAK4) | 0.5 nM | Biochemical Assay | [1][2] |
| Kd (IRAK1) | 2.2 nM | Binding Assay | [2] |
| Kd (IRAK4) | 0.2 nM | Binding Assay | [2] |
| Apoptosis Induction | 0 - 1 µM (21 days) | MDSL, THP1, OCIAML3, AML1714, AML1294 | [1] |
| Colony Formation Inhibition | 250 nM - 1 µM | MDSL, THP1, OCIAML3, AML1714, AML1294, AML08, MDS3328 | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.33 mg of this compound (MW: 333.44 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[1]
2. Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and determine viability using a suitable method (e.g., trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
3. Western Blot Analysis of IRAK1 and NF-κB Signaling
This protocol allows for the detection of changes in protein expression and phosphorylation in response to this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65 NF-κB, anti-p65 NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
-
Visualizations
Caption: this compound inhibits IRAK1/4, blocking NF-κB and MAPK pathways.
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
Application Notes and Protocols for KME-2780 in Mouse Xenograft Models
Introduction
KME-2780 is a potent, orally active, and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2] These kinases are critical components of the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3] Dysregulation of this signaling is a known hallmark of several hematologic malignancies, including Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[4][5]
Recent studies have revealed that inhibiting only IRAK4 in leukemic cells can lead to functional compensation by its paralog, IRAK1.[5][6] Therefore, the dual targeting of both IRAK1 and IRAK4 with this compound presents a compelling therapeutic strategy to overcome this resistance mechanism and more effectively suppress leukemia stem/progenitor cells (LSPCs).[4][5][7] Preclinical studies in mouse xenograft models have demonstrated the antitumor activity of this compound, providing a strong rationale for its use in cancer research.[1][4][7]
Mechanism of Action: Dual IRAK1/4 Inhibition
IRAK1 and IRAK4 are key kinases that mediate the activation of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the survival and proliferation of cancer cells.[3] this compound blocks the kinase activity of both IRAK1 and IRAK4, thereby inhibiting these downstream signaling cascades. This dual inhibition is more effective than targeting IRAK4 alone, as it prevents the compensatory signaling by IRAK1.[7][8]
Preclinical Activity and Data
This compound has demonstrated significant efficacy in both in vitro and in vivo preclinical models of MDS and AML.[4][7] It is more effective at suppressing TLR2-mediated activation of NF-κB compared to selective IRAK4 inhibitors.[2][7] In xenograft models, this compound treatment reduces leukemia cell colonization and improves mouse survival.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Condition | Reference |
| IRAK4 | 0.5 nM | Biochemical Kinase Assay | [1][2] |
| IRAK1 | 19 nM | Biochemical Kinase Assay | [1][2] |
| NF-κB (THP-1 cells) | 6.3 nM | Pam3CSK4 stimulation | [8] |
| NF-κB (THP-1 cells) | 9.3 nM | IL-1β stimulation | [8] |
Table 2: In Vivo Efficacy of this compound in AML Mouse Xenograft Models
| Animal Model | Cell Type | This compound Dose & Administration | Treatment Duration | Key Outcomes | Reference |
| Xenografted Mice | MDS/AML cells | 30 mg/kg, orally, daily | Not specified | Suppression of MDS/AML | [2] |
| Mouse Xenograft Model | AML cells | 100 mg/kg, orally, daily | 48 days | Antitumor activity, reduced leukemia cell colonization, improved survival | [1] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in mouse xenograft models. Specific parameters may require optimization depending on the cell line or patient sample used.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for AML
This protocol describes the establishment of a xenograft model using established human AML cell lines.
Materials:
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture AML cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.
-
Animal Acclimation: Acclimate 6-8 week old immunodeficient mice for at least one week prior to the experiment.[10]
-
Cell Preparation: On the day of injection, harvest cells, wash twice with sterile PBS, and resuspend in PBS at the desired concentration. A typical injection volume is 100-200 µL.[10] For subcutaneous models, cells can be mixed 1:1 with Matrigel on ice to improve engraftment.
-
Cell Implantation:
-
Subcutaneous Model: Inject 1-10 million cells in ~200 µL of PBS/Matrigel solution subcutaneously into the flank of the mouse.
-
Systemic (Intravenous) Model: Inject 0.2-2 million cells in 200 µL of PBS via the tail vein.[10] Sublethal irradiation (e.g., 250 cGy) or busulfan (B1668071) treatment (20 mg/kg) 24 hours prior to injection can improve engraftment.[10]
-
-
Tumor/Engraftment Monitoring:
-
Subcutaneous: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Systemic: Monitor for signs of disease (e.g., weight loss, hind-limb paralysis) and assess leukemic engraftment in peripheral blood, bone marrow, and spleen via flow cytometry for human CD45+ cells at defined time points.
-
-
This compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³) or when engraftment is confirmed, randomize mice into treatment groups.[12] Administer this compound (e.g., 30-100 mg/kg) or vehicle daily via oral gavage.[1][2]
-
Efficacy Evaluation: Continue treatment as scheduled. Monitor tumor volume, body weight, and overall survival. At the end of the study, collect tumors and tissues for further analysis (e.g., histology, Western blot).
Protocol 2: Patient-Derived Xenograft (PDX) Model for AML
PDX models more closely recapitulate the heterogeneity and molecular characteristics of a patient's tumor.[12]
Materials:
-
Fresh primary AML patient tumor tissue or bone marrow aspirate
-
Immunodeficient mice (NSG mice are often preferred for higher engraftment rates)[9][11]
-
Sterile scalpels, forceps, and petri dishes[12]
-
PBS and tissue culture media
-
This compound and vehicle
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from patients under ethically approved protocols. The tissue should be processed as quickly as possible (ideally within 3 hours).[12]
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with PBS. Mechanically mince the tumor into small fragments (e.g., 2-3 mm³).[12] Alternatively, create a single-cell suspension using enzymatic digestion.
-
Implantation (F0 to F1 generation):
-
Tumor Growth and Passaging:
-
Treatment Study:
-
Once a cohort of mice with established tumors (e.g., F2 or F3 generation) is ready, follow steps 5-7 from the CDX protocol to randomize, treat with this compound, and evaluate efficacy.
-
Protocol 3: Preparation and Administration of this compound
Reagent Preparation:
-
Storage: this compound powder should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Formulation: For oral administration, this compound can be formulated as a suspension in a standard vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water.
-
Preparation:
-
Calculate the total amount of this compound needed for the study cohort and duration.
-
On each treatment day, weigh the required amount of this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
Administration:
-
Dosage: Doses of 30 mg/kg and 100 mg/kg have been used in preclinical AML models.[1][2] The optimal dose may need to be determined empirically.
-
Route: Administer the suspension via oral gavage using an appropriate gauge feeding needle.
-
Frequency: A daily (q.d.) dosing schedule is typically used.[1][2]
-
Volume: Ensure the gavage volume is appropriate for the size of the mouse (typically 5-10 mL/kg).
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in accordance with institutional and national guidelines for animal welfare. MedChemExpress has not independently confirmed the accuracy of these methods.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KME-2780 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of KME-2780, a potent dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. The following protocols and data have been compiled from preclinical studies to guide researchers in designing their in vivo experiments.
Overview of this compound
This compound is an orally active small molecule inhibitor with high potency against both IRAK1 and IRAK4, with IC50 values of 19 nM and 0.5 nM, respectively[1][2][3]. By targeting these key kinases, this compound effectively blocks inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[4]. This dual inhibition has shown significant anti-tumor activity in preclinical models of hematologic malignancies, particularly Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), by suppressing leukemic stem/progenitor cells (LSPCs)[2][3].
In Vivo Dosage and Administration Data
The following tables summarize the quantitative data from in vivo studies involving this compound administration in mouse models.
Table 1: this compound Dosage in Mouse Xenograft Models
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| Mouse Xenograft | AML | 100 mg/kg/day | Oral (p.o.) | Daily | [1] |
| NSGS Mice | MDS/AML | 100 mg/kg | Oral (p.o.) | Daily | [2] |
| Mouse Xenograft | MDS/AML | 30 mg/kg | Oral (p.o.) | Daily | [3] |
Table 2: this compound Administration Schedule in Mouse Xenograft Models
| Animal Model | Cancer Type | Treatment Duration | Study Outcome | Reference |
| Mouse Xenograft | AML | 48 days | Reduced leukemia cell colonization in peripheral blood, improved mice survival. | [1] |
| NSGS Mice | MDS/AML | Not specified | Significantly reduced leukemic cell engraftment in peripheral blood and prolonged survival. | [2] |
| Mouse Xenograft | MDS/AML | Not specified | Suppressed MDS/AML. | [3] |
Experimental Protocols
This section provides a detailed methodology for the preparation and oral administration of this compound in mice.
Preparation of this compound Formulation for Oral Administration
This protocol is adapted from established methods for preparing a clear solution of this compound suitable for in vivo oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25.0 mg/mL). Ensure the powder is completely dissolved. Sonication or gentle heating may be used to aid dissolution.
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution (25.0 mg/mL)[1].
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous[1].
-
Add 50 µL of Tween-80 and mix again until the solution is uniform[1].
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly to ensure a clear and stable solution[1].
-
Note: The final concentration of this example working solution is 2.5 mg/mL. The volume of the stock solution and diluents should be adjusted based on the desired final concentration for the specific dosage. It is recommended to prepare the working solution fresh on the day of use[1].
-
In Vivo Oral Administration Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound to mouse models.
Caption: Workflow for In Vivo Administration of this compound.
Signaling Pathway of this compound
This compound functions by dually inhibiting IRAK1 and IRAK4, which are crucial kinases in the innate immune signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound Mechanism of Action in MDS/AML Signaling.
References
KME-2780: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KME-2780 is a potent and orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2] With IC₅₀ values of 19 nM for IRAK1 and 0.5 nM for IRAK4, this compound serves as a critical tool for investigating the roles of these kinases in innate immune signaling and their implications in various pathologies, particularly hematologic malignancies.[1] Dysregulation of the IRAK signaling pathway is a known hallmark of these diseases, and this compound allows for the targeted inhibition of this cascade.[3][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in in vitro assays.
Physicochemical and Inhibitory Properties
| Property | Value | Reference |
| Molecular Weight | 333.43 g/mol | [1] |
| Formula | C₂₀H₂₃N₅ | [1] |
| Appearance | White to yellow solid | [1] |
| CAS Number | 2968466-26-2 | [1] |
| IC₅₀ (IRAK1) | 19 nM | [1] |
| IC₅₀ (IRAK4) | 0.5 nM | [1] |
| K_d_ (IRAK1) | 2.2 nM | [2] |
| K_d_ (IRAK4) | 0.2 nM | [2] |
Solubility Data
The solubility of this compound is a critical factor for the design and reproducibility of in vitro experiments. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 80 mg/mL | ~240 mM | - |
| DMSO | 100 mg/mL | 299.91 mM | Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| DMSO | 10 mM | - | [2] |
Note: Information on the solubility of this compound in other common solvents such as ethanol (B145695) or aqueous buffers like PBS is limited. It is recommended to perform small-scale solubility tests before preparing large volumes of solutions in alternative solvents.
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of cell cultures.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 333.43 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound.
-
Dissolving this compound: a. Add the calculated mass of this compound to a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO to the tube. c. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.[1]
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution. c. It is recommended to perform serial dilutions to achieve lower concentrations accurately. d. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the this compound-treated samples.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration. This compound has been used in cell-based assays at concentrations ranging from 0 to 1 µM for up to 21 days.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound preparation and use in in vitro assays.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of both IRAK1 and IRAK4. These kinases are crucial components of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of the Myddosome complex, which includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, which then dissociates from the complex and interacts with TRAF6, an E3 ubiquitin ligase. This interaction triggers downstream signaling pathways, including the activation of NF-κB and MAP kinases, leading to the transcription of pro-inflammatory cytokines and other genes involved in cell survival and proliferation.[5][6] By inhibiting both IRAK1 and IRAK4, this compound effectively blocks these downstream events.[2][6]
IRAK1/4 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits IRAK1 and IRAK4, blocking downstream signaling.
Conclusion
This compound is a valuable research tool for the investigation of IRAK1 and IRAK4 signaling in various biological contexts. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible results. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
KME-2780: A Potent Dual Inhibitor of IRAK1 and IRAK4 for Hematologic Malignancies
Application Note and Detailed Protocol for Western Blot Analysis
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this signaling cascade is a hallmark of various inflammatory diseases and hematologic malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). KME-2780 is a potent, orally active small molecule inhibitor that dually targets IRAK1 and IRAK4, two key kinases in the Myddosome complex. This dual inhibition offers a promising therapeutic strategy by overcoming the compensatory activation of IRAK1 observed with selective IRAK4 inhibitors.[1][2] This document provides detailed protocols for utilizing Western blot analysis to characterize the inhibitory effects of this compound on IRAK1 and IRAK4 phosphorylation and downstream signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Kd |
| IRAK1 | 19 nM | 2.2 nM |
| IRAK4 | 0.5 nM | 0.2 nM |
Table 1: Biochemical inhibitory potency of this compound against IRAK1 and IRAK4 kinases.[3][4][5][6]
Cellular Activity of this compound in AML Cells
| Assay | Cell Line | Stimulus | This compound IC50 |
| NF-κB Reporter | AML Cells | Pam3CSK4 (TLR2 agonist) | 6.3 nM |
| NF-κB Reporter | AML Cells | IL-1β | 9.3 nM |
Table 2: Cellular activity of this compound in suppressing NF-κB signaling in AML cells.[7][8]
Signaling Pathways and Experimental Workflow
IRAK1/4 Signaling Pathway and this compound Inhibition
Caption: IRAK1/4 signaling cascade and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Inhibition of IRAK1 and IRAK4 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of IRAK1 and IRAK4 in a relevant cell line.
Materials and Reagents:
-
Cell Line: THP-1 (human monocytic cell line) or OCI-AML3 (AML cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Stimulant: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Other: PVDF membrane, 5% BSA in TBST, ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 or OCI-AML3 cells in 6-well plates to achieve 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with LPS (100 ng/mL) or IL-1β (50 ng/mL) for 15-30 minutes to induce IRAK phosphorylation. Include unstimulated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well.[9][10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9][10]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies (e.g., anti-p-IRAK1, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Analysis of Downstream NF-κB and JAK-STAT Signaling
This protocol is designed to investigate the effect of this compound on the activation of downstream signaling pathways, specifically NF-κB and JAK-STAT.
Materials and Reagents:
-
Same as Protocol 1, with the following additional primary antibodies:
-
Rabbit anti-phospho-p65 (NF-κB)
-
Rabbit anti-p65
-
Rabbit anti-phospho-STAT3/5
-
Rabbit anti-STAT3/5
-
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1. For analysis of downstream signaling, a longer this compound treatment time (e.g., up to 24 hours) may be necessary.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as in Protocol 1. For NF-κB translocation analysis, nuclear and cytoplasmic fractionation may be performed.
-
-
Western Blotting:
-
Follow the same Western blotting procedure as in Protocol 1, using primary antibodies against the signaling proteins of interest (p-p65, p-STAT3/5, and their total protein counterparts).
-
-
Data Analysis:
-
Quantify and normalize the levels of phosphorylated signaling proteins as described in Protocol 1.
-
Expected Outcomes
Treatment with this compound is expected to result in a dose-dependent decrease in the phosphorylation of both IRAK1 and IRAK4 upon stimulation with LPS or IL-1β.[2] Consequently, a reduction in the activation of downstream signaling molecules, such as the phosphorylation of p65 (NF-κB) and STAT proteins, should be observed.[2] These results will provide a quantitative measure of the potent and dual inhibitory activity of this compound in a cellular context, supporting its therapeutic potential in malignancies driven by aberrant IRAK signaling.
References
- 1. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-IRAK4 (Thr345/Ser346) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Colony Formation Assay Using KME-2780 in MDS Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of KME-2780, a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, on the clonogenic potential of Myelodysplastic Syndromes (MDS) cell lines.
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis. Dysregulation of innate immune signaling pathways is a hallmark of MDS.[1][2] this compound is a potent and orally active dual inhibitor of IRAK1 and IRAK4, with IC50 values of 19 nM and 0.5 nM, respectively.[3][4][5] By co-targeting IRAK1 and IRAK4, this compound effectively suppresses leukemic stem/progenitor cell (LSPC) function and induces differentiation in MDS and Acute Myeloid Leukemia (AML) models.[2][6] The colony formation assay is a crucial in vitro method to evaluate the ability of a single cell to proliferate into a colony, thereby assessing the impact of therapeutic agents like this compound on the long-term proliferative capacity of cancer stem cells.[7]
Mechanism of Action of this compound
This compound functions by inhibiting the kinase activity of both IRAK1 and IRAK4, which are key components of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] In MDS and AML, the dependency on IRAK1 and IRAK4 can occur via noncanonical, MyD88-independent pathways.[2][6] Inhibition of both paralogs is necessary to maximally suppress LSPC function.[1][6] This dual inhibition leads to the suppression of downstream signaling cascades, including the NF-κB and JAK-STAT pathways, which are critical for the survival and proliferation of leukemic cells.[6]
Data Presentation: Efficacy of this compound in MDS/AML Cell Lines
The following table summarizes the quantitative data from colony formation assays assessing the effect of this compound on various MDS and AML cell lines and patient-derived samples.
| Cell Line/Sample | This compound Concentration | Observed Effect on Colony Formation | Reference |
| MDSL | 250 nM | Complete suppression of LSPC colonies | [6] |
| THP1 | 1 µM | Complete suppression of LSPC colonies | [6] |
| OCI-AML3 | 1 µM | Complete suppression of LSPC colonies | [6] |
| AML (1714) | 1 µM | Complete suppression of LSPC colonies | [6] |
| AML (1294) | 1 µM | Complete suppression of LSPC colonies | [6] |
| AML (08) | 250 nM | Complete suppression of LSPC colonies | [6] |
| MDS (3328) | 250 nM | Complete suppression of LSPC colonies | [6] |
Experimental Protocols
This section provides a detailed protocol for conducting a colony formation assay with this compound in MDS cell lines.
Materials
-
MDS cell lines (e.g., MDSL)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
35 mm culture dishes or 6-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Experimental Workflow
Detailed Procedure
-
Cell Preparation:
-
Culture MDS cell lines in complete medium to achieve exponential growth.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using the Trypan Blue exclusion method. Viability should be >90%.
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 250 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Plating Cells in Semi-Solid Medium:
-
In a sterile tube, mix the MDS cells with the semi-solid methylcellulose-based medium and the appropriate concentration of this compound or vehicle control. The final cell density will need to be optimized for each cell line but is typically in the range of 100 to 1,000 cells per mL.
-
Gently vortex the mixture to ensure a homogenous suspension.
-
Dispense 1 mL of the cell mixture into each 35 mm culture dish or well of a 6-well plate. Use a syringe with a blunt-end needle to avoid air bubbles.
-
Gently rotate the dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger secondary dish containing a small amount of sterile water to maintain humidity.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies are visible.[8]
-
-
Colony Enumeration:
-
After the incubation period, count the number of colonies in each dish using an inverted microscope.
-
A colony is typically defined as a cluster of 50 or more cells.[7]
-
-
Data Analysis:
-
Calculate the Colony Forming Efficiency (CFE) for each condition using the following formula:
-
CFE (%) = (Number of colonies formed / Number of cells seeded) x 100
-
-
Normalize the CFE of the this compound treated groups to the vehicle control group.
-
Present the data graphically, for example, as a bar chart showing the percentage of colony formation relative to the control.
-
Conclusion
The dual IRAK1/4 inhibitor, this compound, demonstrates significant potential in suppressing the clonogenic growth of MDS cell lines. The provided protocol offers a robust framework for evaluating the efficacy of this compound and similar compounds in a preclinical setting. These application notes serve as a valuable resource for researchers in the fields of hematology, oncology, and drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TLR Signaling Pathways with KME-2780
For Researchers, Scientists, and Drug Development Professionals
Introduction
KME-2780 is a potent and orally active small molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2][3][4] These kinases are critical mediators in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response.[5] Dysregulation of these pathways is implicated in various inflammatory diseases and hematologic malignancies, such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[6] this compound's dual inhibitory action on both IRAK1 and IRAK4 provides a powerful tool for investigating the roles of these kinases in immune signaling and offers a therapeutic strategy for diseases driven by aberrant TLR/IL-1R signaling.[2][6][7]
These application notes provide detailed protocols for utilizing this compound to study TLR signaling pathways in various in vitro assays.
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and a selective IRAK4 inhibitor for comparison.
| Target | This compound IC50 (nM) | Reference |
| IRAK1 | 19 | [1][2][3][4] |
| IRAK4 | 0.5 | [1][2][3][4] |
| Table 1: Biochemical IC50 values of this compound against IRAK1 and IRAK4 kinases. |
| Cellular Assay | Stimulus | This compound IC50 (nM) | Reference |
| NF-κB Activation | Pam3CSK4 (TLR2 agonist) | 6.3 | [7] |
| NF-κB Activation | IL-1β | 9.3 | [7] |
| Table 2: Cellular IC50 values of this compound for the inhibition of NF-κB activation. |
Signaling Pathways and Experimental Workflows
TLR/IL-1R Signaling Pathway and this compound's Points of Inhibition
Experimental Workflow for In Vitro Kinase Inhibition Assay
Experimental Workflow for Cellular Cytokine Release Assay
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay for IRAK1 and IRAK4
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IRAK1 and IRAK4 enzymes using a luminescent-based assay such as ADP-Glo™ (Promega).
Materials:
-
Recombinant human IRAK1 and IRAK4 enzymes
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final concentration should typically range from 1 pM to 10 µM.
-
Prepare a solution of recombinant IRAK1 or IRAK4 in Kinase Assay Buffer.
-
Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of the diluted IRAK1 or IRAK4 enzyme to each well.
-
Gently mix and incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Cytokine Release Assay in THP-1 Cells
This protocol describes the measurement of the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from the human monocytic cell line THP-1 stimulated with a TLR ligand.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli (a TLR4 agonist)
-
This compound
-
96-well cell culture plates
-
ELISA kits or Cytometric Bead Array (CBA) kits for human TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
Seed the cells into a 96-well plate at a density of 1 x 105 to 2 x 105 cells per well.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated and vehicle-treated controls.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of IRAK1 Phosphorylation
This protocol details the detection of phosphorylated IRAK1 (p-IRAK1) in cell lysates by Western blot to assess the inhibitory activity of this compound on the TLR signaling pathway.
Materials:
-
THP-1 cells or other suitable cell line
-
This compound
-
TLR ligand (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-total IRAK1, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a TLR ligand (e.g., 100 ng/mL LPS) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with antibodies against total IRAK1 and the loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-IRAK1 signal to the total IRAK1 and loading control signals.
-
Protocol 4: NF-κB Reporter Assay
This protocol uses a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements to quantify the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., Pam3CSK4, IL-1β, or TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into a white, opaque 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL Pam3CSK4 or 10 ng/mL IL-1β) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for dissecting the roles of IRAK1 and IRAK4 in TLR and IL-1R signaling pathways. The protocols provided here offer a framework for characterizing the inhibitory activity of this compound in various in vitro systems. The dual inhibition of IRAK1 and IRAK4 by this compound suggests its potential as a therapeutic agent for a range of inflammatory and malignant disorders, warranting further investigation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols: CRISPR-Cas9 Screening with KME-2780 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic challenge in AML is the persistence of leukemic stem/progenitor cells (LSPCs) which contribute to relapse. Recent research has highlighted the dysregulation of innate immune signaling pathways as a hallmark of AML. The Interleukin-1 Receptor-Associated Kinases, IRAK1 and IRAK4, are critical components of this signaling and have emerged as promising therapeutic targets.
KME-2780 is a potent and selective dual inhibitor of IRAK1 and IRAK4.[1] It has demonstrated significant efficacy in suppressing LSPCs and inducing differentiation in preclinical models of AML and Myelodysplastic Syndromes (MDS).[2][3] By co-targeting both IRAK1 and IRAK4, this compound overcomes the compensatory mechanisms that can limit the effectiveness of selective IRAK4 inhibitors.[2][3]
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen in AML cells treated with this compound. The aim of such a screen is to identify genes whose loss confers resistance or sensitivity to this compound, thereby elucidating its mechanism of action and potential combination therapy strategies.
This compound: Mechanism of Action
This compound is an orally active dual inhibitor of IRAK1 and IRAK4 with high potency.[1][4]
| Target | IC₅₀ | K_d_ |
| IRAK1 | 19 nM | 2.2 nM |
| IRAK4 | 0.5 nM | 0.2 nM |
| Table 1: In vitro potency and binding affinity of this compound.[1] |
In AML cells, this compound has been shown to:
-
Downregulate genes involved in MAPK/AP1, ATF4, IGFBP, and EGFR signaling.[1]
-
Promote the differentiation of LSPCs, leading to an upregulation of the maturation marker CD38.[1][3][4]
-
Exhibit antitumor activity in mouse xenograft models of AML.[3][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. Dysregulated innate immune signaling, often initiated by Toll-like receptor (TLR) activation, leads to the recruitment of MyD88 and subsequent activation of IRAK4 and IRAK1. This kinase cascade results in the activation of downstream transcription factors like NF-κB and AP-1, promoting leukemic cell survival and proliferation. This compound disrupts this pathway by inhibiting both IRAK1 and IRAK4.
Caption: this compound inhibits IRAK1/4 signaling in leukemia.
CRISPR-Cas9 Screening with this compound
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genetic modifiers of this compound sensitivity in leukemia cells. This powerful technique allows for the systematic inactivation of nearly every gene in the genome to assess the impact of each gene loss on drug response.
Experimental Workflow
The general workflow for a CRISPR-Cas9 screen with this compound is depicted below.
Caption: CRISPR-Cas9 screening workflow with this compound.
Experimental Protocols
Cell Line Preparation and IC₅₀ Determination
Objective: To prepare a Cas9-expressing AML cell line and determine the appropriate concentration of this compound for the screen.
Materials:
-
AML cell line (e.g., OCI-AML2, MOLM-13)
-
Lentiviral particles encoding Cas9
-
Polybrene
-
Puromycin
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Transduce the chosen AML cell line with Cas9-expressing lentivirus in the presence of polybrene.
-
Select for Cas9-expressing cells using puromycin.
-
Expand the stable Cas9-expressing cell line.
-
Perform a dose-response assay to determine the IC₅₀ of this compound.
-
Plate cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a suitable reagent.
-
Calculate the IC₅₀ value. For the screen, a concentration around the IC₈₀ is often used to provide strong selective pressure.
-
| Cell Line | This compound IC₅₀ (nM) |
| MDSL | 100 |
| THP1 | 150 |
| OCI-AML3 | 250 |
| Table 2: Example IC₅₀ values of this compound in AML cell lines after 72h treatment. |
Genome-Wide CRISPR-Cas9 Library Transduction
Objective: To introduce a pooled sgRNA library into the Cas9-expressing AML cells.
Materials:
-
Cas9-expressing AML cells
-
Genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Polybrene
Protocol:
-
Seed the Cas9-expressing AML cells at a density that ensures a representation of at least 500 cells per sgRNA in the library.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.
-
After 24 hours, replace the medium.
-
After 48 hours, begin selection with the appropriate antibiotic for the sgRNA library vector (e.g., puromycin).
-
Expand the transduced cell pool, maintaining library representation.
This compound Selection
Objective: To apply selective pressure with this compound to enrich for cells with sgRNAs targeting resistance genes.
Materials:
-
Transduced cell pool
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Split the transduced cell pool into two arms: a control arm treated with DMSO and a treatment arm treated with this compound at the predetermined concentration (e.g., IC₈₀).
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug/vehicle concentration.
-
Ensure that the cell population is maintained at a number that preserves the library's complexity throughout the screen.
-
Harvest cell pellets from both arms at the end of the selection period.
Genomic DNA Extraction, sgRNA Amplification, and Sequencing
Objective: To quantify the abundance of each sgRNA in the control and treated cell populations.
Materials:
-
Harvested cell pellets
-
Genomic DNA extraction kit
-
PCR reagents with primers flanking the sgRNA cassette
-
Next-generation sequencing (NGS) platform
Protocol:
-
Extract genomic DNA from the cell pellets.
-
Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Purify the PCR products.
-
Perform high-throughput sequencing on an NGS platform (e.g., Illumina).
Data Analysis
Objective: To identify sgRNAs that are significantly enriched or depleted in the this compound-treated population.
Software:
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout)
Protocol:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use the MAGeCK algorithm to compare the sgRNA abundance between the this compound and DMSO-treated samples.
-
Identify genes whose corresponding sgRNAs are significantly enriched (potential resistance genes) or depleted (potential sensitivity or essential genes).
| Gene | Log₂ Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Gene A | 3.5 | < 0.001 | Resistance |
| Gene B | 2.8 | < 0.001 | Resistance |
| Gene C | -4.2 | < 0.001 | Sensitivity |
| Gene D | -3.1 | < 0.001 | Sensitivity |
| Table 3: Hypothetical top hits from a CRISPR screen with this compound. |
Validation of Candidate Genes
Hits identified from the primary screen require validation through individual sgRNA knockout experiments. This involves transducing the Cas9-expressing AML cell line with lentivirus encoding a single sgRNA for the gene of interest and a non-targeting control sgRNA. The resulting knockout and control cell lines are then subjected to cell viability and apoptosis assays in the presence of this compound to confirm the resistance or sensitivity phenotype.
Conclusion
The combination of the potent IRAK1/4 inhibitor this compound with genome-wide CRISPR-Cas9 screening provides a powerful platform for dissecting the genetic determinants of response to this novel therapeutic agent in leukemia. The protocols and notes provided herein offer a comprehensive guide for researchers to identify and validate novel targets, understand resistance mechanisms, and devise rational combination therapies to improve outcomes for patients with AML.
References
- 1. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
KME-2780 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and mitigation strategies for the dual IRAK1/IRAK4 inhibitor, KME-2780. The content is structured to address common issues and questions that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] It is designed to block the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are often dysregulated in hematologic malignancies and inflammatory diseases.[1][4]
Q2: Why is dual inhibition of IRAK1 and IRAK4 therapeutically important?
In certain cancers, such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), inhibiting only IRAK4 can lead to compensatory signaling by its paralog, IRAK1.[5][6] This can limit the therapeutic efficacy of selective IRAK4 inhibitors. This compound's dual inhibitory action on both IRAK1 and IRAK4 is a built-in mitigation strategy to overcome this resistance mechanism, leading to more significant suppression of leukemic stem/progenitor cells (LSPCs).[5][6][7]
Q3: What are the known off-target effects of this compound?
While specific kinome scan data for this compound is not publicly available, studies on similar dual IRAK1/4 inhibitors and selective IRAK4 inhibitors provide insights into potential off-target profiles. The ATP-binding pockets of IRAK family members and TAK1 have high sequence identity, suggesting a potential for off-target effects on TAK1. However, some dual IRAK1/4 inhibitors, like HS-243, have been shown to have exquisite selectivity for IRAK-1/4 with minimal activity against TAK1.[8] One study noted that this compound suppressed OCI-AML3 cells, which were insensitive to the genetic inactivation of IRAK1 and IRAK4, raising the possibility of off-target growth-inhibitory activity in some contexts.[5]
Q4: How can I minimize potential off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls. Performing a dose-response curve in your specific cell system is essential to determine the optimal concentration. Additionally, consider using a selective IRAK4 inhibitor as a control to distinguish the effects of dual IRAK1/4 inhibition from those of selective IRAK4 inhibition.
Troubleshooting Guides
Problem: Inconsistent or weaker than expected inhibition of downstream signaling (e.g., NF-κB activation).
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound stock solutions are stored correctly at -20°C or -80°C and protected from light.[1] Prepare fresh working dilutions for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the EC50 in your specific cell line and with your chosen stimulus.[9] |
| Cell Culture Conditions | Use endotoxin-free reagents and test cell cultures for mycoplasma contamination, as these can activate TLRs and interfere with the assay.[9] |
| Stimulus Potency | Titrate your TLR agonist (e.g., LPS) to find a concentration that provides a robust but sub-maximal response, creating an optimal window for observing inhibition.[9] |
Problem: High background signal or variability in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Cell Activation during Handling | Handle cells gently, especially primary cells, and allow them to rest for 2-24 hours after plating before adding the inhibitor and stimulus.[9] |
| Assay Technique | Ensure accurate and consistent pipetting. Randomize sample positions on multi-well plates to avoid edge effects. Include appropriate controls: media only, unstimulated cells, vehicle + stimulus, and inhibitor + stimulus.[9] |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed inhibition is not due to cell death. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and a Selective IRAK4 Inhibitor
| Compound | Target(s) | IC50 (nM) | Kd (nM) |
| This compound | IRAK1 | 19[1][2][3] | 2.2[2] |
| IRAK4 | 0.5[1][2][3] | 0.2[2] | |
| KME-3859 | IRAK4 | Not specified | Not specified |
| IRAK1 | Not specified | Not specified |
Table 2: Representative Kinase Selectivity of a Dual IRAK1/4 Inhibitor (HS-243)
| Kinase | IC50 (nM) |
| IRAK1 | 24[8] |
| IRAK4 | 20[8] |
| TAK1 | 500[8] |
Note: This data is for HS-243 and is representative of a highly selective dual IRAK1/4 inhibitor.
Experimental Protocols
NF-κB Reporter Assay
Objective: To measure the inhibition of TLR/IL-1R-induced NF-κB activation by this compound.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%.[10]
-
Inhibitor Treatment: Remove the medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.[10]
-
Stimulation: Add a TLR agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) to all wells except the unstimulated control. Incubate for 6 hours.[10]
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[10]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated, stimulated control and determine the IC50 value.[10]
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of AML cells (e.g., MV4-11).
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Plating: Plate the treated cells in a semi-solid medium (e.g., MethoCult™) in 35 mm Petri dishes at a low density (e.g., 5000 cells/dish).[11]
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days to allow colony formation.[11]
-
Staining and Counting: Fix the colonies with glutaraldehyde (B144438) and stain with crystal violet. Count the number of colonies (defined as >50 cells) using a stereomicroscope.[12]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Methodology:
-
Cell Treatment: Seed AML cells and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[13][14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.[13]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.
Methodology:
-
Cell Implantation: Inject human AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Monitoring: Monitor tumor growth or engraftment of leukemic cells in the peripheral blood.[15]
-
Treatment: Once tumors are established or engraftment is confirmed, begin treatment with this compound (e.g., 100 mg/kg/day, oral gavage) or vehicle control.[1][16]
-
Efficacy Evaluation: Monitor tumor volume, animal survival, and/or the percentage of human leukemic cells in the peripheral blood and bone marrow over the course of the treatment.[1][16]
-
Data Analysis: Compare the outcomes in the this compound-treated group to the vehicle-treated group to determine anti-tumor efficacy.
Visualizations
Caption: IRAK1/4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the NF-κB reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
Technical Support Center: Overcoming Resistance to KME-2780 in AML Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the dual IRAK1/4 inhibitor, KME-2780, in Acute Myeloid Leukemia (AML) cell models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in AML?
A1: this compound is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2][3][4] In AML, aberrant activation of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways is common, leading to the activation of IRAK4 and subsequently IRAK1. This signaling cascade promotes the activation of NF-κB and other pro-survival pathways, contributing to leukemia cell proliferation and survival.[5] While IRAK4-selective inhibitors have shown some efficacy, their activity can be limited by compensatory signaling through IRAK1.[6] this compound was developed to overcome this resistance mechanism by inhibiting both IRAK1 and IRAK4, leading to a more complete suppression of downstream signaling and enhanced anti-leukemic activity.[6][7][8]
Q2: Which AML cell lines are sensitive to this compound and what are the expected IC50 values?
A2: this compound has demonstrated potent activity against a range of AML cell lines. The half-maximal inhibitory concentration (IC50) for IRAK1 is 19 nM and for IRAK4 is 0.5 nM in biochemical assays.[1][2][3][4] In cell-based assays, this compound has been shown to induce apoptosis in cell lines such as MDSL, THP-1, and OCI-AML3 at concentrations around 500 nM after 48 hours of treatment.[1] It is crucial to determine the IC50 value empirically in your specific AML cell line of interest as sensitivity can vary.
Q3: My AML cell line is showing unexpected resistance to this compound. What are the initial troubleshooting steps?
A3: If you observe higher than expected resistance to this compound, consider the following initial steps:
-
Compound Integrity: Verify the concentration, purity, and storage conditions of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Cell Line Health and Identity: Ensure your AML cell lines are healthy, within a low passage number, and free from mycoplasma contamination. Periodically authenticate your cell lines.
-
Experimental Setup: Double-check your experimental parameters, including cell seeding density, drug incubation time, and the viability assay protocol.
Q4: What are the potential mechanisms of acquired resistance to this compound in AML cells?
A4: While this compound is designed to overcome a key innate resistance mechanism, acquired resistance can still develop. Based on known mechanisms for other kinase inhibitors, potential mechanisms of acquired resistance to this compound could include:
-
On-Target Mutations: Mutations in the kinase domains of IRAK1 or IRAK4 could arise that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel survival pathways can compensate for the inhibition of IRAK1/4 signaling. Commonly implicated pathways in AML resistance include the RAS/MAPK and PI3K/AKT pathways.[9]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of this compound.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification could lead to the expression of genes that promote survival and drug resistance.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound across experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure accurate and consistent cell counting and seeding for every experiment. Create a standardized protocol for cell plating. |
| Variations in drug preparation | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell passage number | Use AML cells within a consistent and low passage number range for all experiments to minimize phenotypic drift. |
| Incubation time differences | Strictly adhere to the planned incubation time for drug treatment in all replicate plates and experiments. |
Issue 2: AML cells develop resistance to this compound over time in culture.
| Possible Cause | Suggested Solution |
| Selection of pre-existing resistant clones | This is an expected outcome when developing a resistant cell line. To investigate the mechanism, you will need to characterize these resistant cells. |
| Activation of bypass signaling pathways | Use western blotting to probe for the activation of key survival pathways such as RAS/MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT) in your resistant cells compared to the parental line. |
| On-target mutations in IRAK1/IRAK4 | Isolate genomic DNA from the resistant cells and perform Sanger or next-generation sequencing of the IRAK1 and IRAK4 kinase domains to identify potential mutations. |
| Increased drug efflux | Perform a functional efflux assay using a fluorescent substrate for P-gp (e.g., rhodamine 123) with and without a P-gp inhibitor (e.g., verapamil) to see if efflux is increased in the resistant line. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type |
| IRAK1 | 19 | Biochemical |
| IRAK4 | 0.5 | Biochemical |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Concentration | Incubation Time | Effect |
| MDSL | 500 nM | 48 hours | Apoptosis Induction |
| THP-1 | 500 nM | 48 hours | Apoptosis Induction |
| OCI-AML3 | 500 nM | 48 hours | Apoptosis Induction |
| AML1714 | 500 nM | 48 hours | Apoptosis Induction |
| AML1294 | 500 nM | 48 hours | Apoptosis Induction |
Experimental Protocols
Protocol 1: Generation of this compound Resistant AML Cell Lines
-
Determine Parental IC50: Culture the parental AML cell line and perform a dose-response experiment to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Continuously expose the parental cells to a starting concentration of this compound equal to the IC50 value.
-
Monitor Cell Viability: Regularly monitor the cell culture. Initially, a significant number of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the presence of the drug until they resume a stable proliferation rate.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat steps 3-5 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Phenotype: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and this compound resistant AML cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IRAK1, IRAK4, NF-κB (p65), ERK, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: Colony-Forming Cell (CFC) Assay
-
Cell Preparation: Prepare a single-cell suspension of your AML cells (parental or resistant).
-
Plating: Mix the cells with a methylcellulose-based medium (e.g., MethoCult™) at a low density (e.g., 500-1000 cells/mL) to ensure the growth of individual colonies.
-
Drug Treatment: Add this compound at various concentrations to the methylcellulose (B11928114) medium before plating.
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm dishes and incubate in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >40 cells) in each dish.
-
Data Analysis: Calculate the percentage of colony formation inhibition for each drug concentration relative to the vehicle control.
Mandatory Visualizations
Caption: this compound dual inhibition of IRAK1 and IRAK4 in AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. abmole.com [abmole.com]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KME-2780 Concentration for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing the dual IRAK1 and IRAK4 inhibitor, KME-2780, in long-term experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, with IC50 values of 19 nM and 0.5 nM, respectively.[1][2][3] By inhibiting these kinases, this compound effectively blocks signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors, which are crucial for innate immune responses.[4] This inhibition ultimately leads to the downregulation of key signaling cascades, including NF-κB and MAPK pathways, which are implicated in inflammation and the survival of certain cancer cells.[2][3]
Q2: What is a recommended starting concentration for this compound in a new long-term in vitro experiment?
A2: For a novel long-term experiment, it is advisable to begin with a concentration range that spans the reported in vitro effective concentrations. Studies have shown that this compound induces apoptosis and inhibits colony formation in various cell lines at concentrations ranging from 0 to 1 μM over a 21-day period.[1][5] Therefore, a good starting point would be to test concentrations within this range. For long-term studies, it is often necessary to use a concentration at or below the short-term IC50 to maintain cell viability while achieving sustained target inhibition.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light.[1][5] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound has been shown to downregulate genes involved in several critical signaling pathways in cancer cells, including:
Troubleshooting Guides
Issue 1: High levels of cytotoxicity or cell death in long-term cultures.
-
Possible Cause: The concentration of this compound may be too high for sustained exposure. Cells can be more sensitive to inhibitors over longer periods.
-
Troubleshooting Steps:
-
Perform a long-term dose-response curve: Assess cell viability at multiple time points (e.g., 3, 7, 14, and 21 days) using a range of this compound concentrations.
-
Lower the concentration: Based on the long-term dose-response data, select a concentration that maintains a high level of cell viability while still demonstrating the desired biological effect.
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Intermittent Dosing: Consider a dosing schedule where the inhibitor is present for a specific period and then removed, which may reduce cumulative toxicity.
-
Confirm with a cytotoxicity assay: Use an LDH or similar cytotoxicity assay to quantify cell death at your chosen long-term concentration.[8][9]
-
Issue 2: Loss of this compound efficacy over time in long-term culture.
-
Possible Cause 1: Compound Instability: this compound may degrade in the cell culture medium at 37°C over several days.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for various durations (e.g., 24, 48, 72 hours). Analyze the remaining concentration of the active compound at each time point using methods like HPLC-MS.
-
Frequent Media Changes: Increase the frequency of media changes containing fresh this compound to ensure a consistent effective concentration. The frequency will depend on the determined stability of the compound.
-
-
-
Possible Cause 2: Development of Cellular Resistance: Cells may adapt to the presence of the inhibitor by upregulating compensatory signaling pathways.
-
Troubleshooting Steps:
-
Monitor Target Engagement: At different time points during the long-term study, lyse the cells and perform a Western blot to check the phosphorylation status of IRAK1 and downstream targets to confirm continued inhibition.
-
Investigate Bypass Pathways: If target engagement is maintained but the desired phenotype is lost, consider investigating the activation of alternative survival pathways.
-
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Variability in experimental conditions such as cell density, passage number, or inhibitor preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range. Seed cells at a consistent density for each experiment.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the working solution.
-
Minimize Edge Effects: In multi-well plates, avoid using the outer wells or fill them with sterile media or PBS to reduce evaporation and temperature fluctuations.
-
Data Presentation
Table 1: In Vitro and In Vivo Concentrations of this compound from Published Studies
| Application | Concentration/Dose | Cell Lines/Model | Duration | Observed Effect | Reference |
| In Vitro | 0 - 1 μM | MDSL, THP1, OCIAML3, AML1714, AML1294 | 21 days | Induced apoptosis and inhibited colony formation. | [1] |
| In Vitro | 500 nM | Not specified | 48 hours | Induced apoptosis. | [1] |
| In Vivo | 100 mg/kg/day (oral) | Mouse xenograft models | 48 days | Exhibited antitumor activity against AML cells. | [1] |
| In Vivo | 30 mg/kg (oral, daily) | Xenografted mice | Not specified | Suppressed MDS/AML. | [2] |
Table 2: this compound Inhibitory Activity
| Target | IC50 | Kd |
| IRAK1 | 19 nM | 2.2 nM |
| IRAK4 | 0.5 nM | 0.2 nM |
| Reference:[1][2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Concentration of this compound
-
Cell Seeding: Seed your cells of interest in multiple 96-well plates at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 10 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation and Monitoring: Incubate the plates under standard cell culture conditions (37°C, 5% CO₂). At designated time points (e.g., day 3, 7, 14, and 21), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value at each time point. The optimal long-term concentration will be a balance between maintaining cell viability and achieving the desired level of inhibition.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Sample Preparation: Prepare a working solution of this compound in your cell culture medium (with and without serum, if applicable) at the concentration you intend to use for your long-term experiments.
-
Incubation: Dispense the prepared solution into multiple sterile, sealed tubes and incubate them at 37°C in a cell culture incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube for analysis. The 0-hour sample should be collected immediately after preparation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will provide an estimate of the compound's stability under your experimental conditions and inform the frequency of media changes required.
Mandatory Visualizations
Caption: this compound inhibits the IRAK1/4 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
KME-2780 stability issues in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of KME-2780 in solution and during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO up to 100 mg/mL.[3]
Q3: How should this compound stock solutions be stored?
Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] It is crucial to protect the stock solution from light.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules like many kinase inhibitors. Here are some steps to troubleshoot this:
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Pre-warm the aqueous media: Adding the DMSO stock to pre-warmed (37°C) media can help maintain solubility.
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Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortex during dilution: Add the DMSO stock dropwise to the aqueous media while vortexing or stirring to ensure rapid and uniform mixing.
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Reduce the final concentration: The concentration of this compound in the final aqueous solution may be too high. Determine the maximum soluble concentration in your specific medium through a dilution series experiment.
-
Maintain a low final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v) in cell culture experiments.[4]
Q5: My this compound seems to be losing activity in my multi-day cell culture experiment. What could be the cause?
Loss of activity over time can be due to several factors:
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Instability in aqueous media: Small molecule inhibitors can degrade in cell culture media over time.
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Binding to serum proteins: If you are using media containing fetal bovine serum (FBS), the compound may bind to proteins, reducing its effective concentration.
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Cellular metabolism: Cells may metabolize the compound over time.
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Adsorption to plasticware: The compound may adsorb to the surface of your cell culture plates or tubes.
To address this, consider refreshing the media with freshly diluted this compound at regular intervals during your experiment. It is also advisable to perform a stability study of this compound in your specific cell culture media to understand its degradation rate.
Q6: Is this compound sensitive to light?
This compound is an imidazopyridine derivative. This class of compounds can be sensitive to light, and it is recommended to protect solutions from light.[3] For critical experiments, it is advisable to perform a photostability assessment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months | - |
| 4°C | 6 Months | - | |
| In DMSO | -80°C | 6 Months | Protect from light |
| -20°C | 1 Month | Protect from light |
Data compiled from supplier datasheets.[1][3]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 100 mg/mL |
Data from supplier datasheet.[3]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution by LC-MS/MS
This protocol provides a framework for determining the stability of this compound in a specific buffer or cell culture medium.
Materials:
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This compound
-
DMSO (anhydrous)
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl) or cell culture medium
-
LC-MS/MS system
-
Incubator or water bath at the desired temperature (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the this compound stock solution into your pre-warmed aqueous buffer or cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the working solution, and store it at -80°C until analysis. This will serve as your baseline.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). At each time point, take an aliquot of the incubated solution and store it at -80°C.
-
Sample Analysis: Once all time points are collected, analyze the samples by a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Photostability Assessment of this compound in Solution
This protocol is adapted from ICH Q1B guidelines for photostability testing.[5][6]
Materials:
-
This compound solution in a transparent, chemically inert container (e.g., quartz cuvette or glass vial).
-
A photostability chamber equipped with a light source that provides both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
A "dark" control sample wrapped in aluminum foil to shield it from light.
-
LC-MS/MS system for quantification.
Procedure:
-
Prepare two identical samples of this compound in the desired solvent and container.
-
Wrap one sample completely in aluminum foil to serve as the dark control.
-
Place both the test sample and the dark control in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Maintain a constant temperature during the exposure.
-
After the exposure period, analyze both the exposed sample and the dark control using a validated LC-MS/MS method to determine the concentration of this compound.
-
Compare the concentration of this compound in the exposed sample to that in the dark control to assess the extent of photodegradation. Also, analyze for the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
Visualizations
Caption: Workflow for this compound handling and common issues.
Caption: this compound inhibits IRAK1 and IRAK4 signaling.
Caption: Experimental workflow for stability analysis.
References
- 1. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Troubleshooting inconsistent results with KME-2780
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KME-2780. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2] It functions by targeting the kinase activity of both paralogs, which are key components of the innate immune signaling pathway.[3] In hematologic malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), this compound has been shown to suppress leukemic stem/progenitor cells (LSPCs) and induce differentiation.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to one year, or at -80°C for longer-term storage. Stock solutions in DMSO can be stored at -80°C for up to six months.[1] It is crucial to protect the compound from light.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 10 mM.[2] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Inconsistent Results
Issue 1: High variability in cell-based assay results.
High variability in assays such as cell viability, apoptosis, or colony formation can arise from several factors.
| Potential Cause | Recommended Solution |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. |
| Cell Line Health and Passage Number | Maintain a consistent cell passage number for your experiments. High passage numbers can lead to genetic drift and altered drug responses. Regularly check for mycoplasma contamination. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Ensure even distribution of cells in multi-well plates. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment to account for any solvent-induced effects on cell viability or function. |
Issue 2: Lower than expected potency or lack of efficacy.
If this compound is not producing the expected biological effect, consider the following:
| Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage can lead to compound degradation. Ensure this compound is stored at the recommended temperature and protected from light.[1] Use a fresh aliquot of the compound if degradation is suspected. |
| Sub-optimal Assay Duration | The effects of this compound on cell differentiation and apoptosis may require longer incubation times.[1] Consider performing a time-course experiment to determine the optimal treatment duration for your specific cell line and assay. |
| Cell Line Specificity | The sensitivity to this compound can vary between different cell lines. Confirm the expression and activity of IRAK1 and IRAK4 in your cell model. Some cell lines may have compensatory signaling pathways that reduce their dependence on IRAK1/4 signaling.[3] |
| Incorrect In Vivo Formulation | For animal studies, ensure the formulation is prepared correctly to maintain compound solubility and bioavailability.[1] |
Experimental Protocols
Clonogenic Assay for Leukemic Stem/Progenitor Cells
This protocol is adapted from studies evaluating the effect of this compound on MDS/AML cells.[4][6]
-
Cell Preparation: Harvest MDS/AML cell lines or patient-derived samples and ensure single-cell suspension.
-
Treatment: Plate 500 cells per mL in Methocult H4434 medium.
-
Incubation: Add this compound at the desired concentrations. Include a vehicle control.
-
Colony Formation: Incubate the plates for 9-14 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Image the plates and count the number of colonies using an automated colony counter or manually.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits IRAK1 and IRAK4 signaling pathways.
General Experimental Workflow for this compound
Caption: A typical workflow for in vitro experiments with this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| IRAK1 | 19 | [1][2][5] |
| IRAK4 | 0.5 | [1][2][5] |
Table 2: Comparison of this compound and a Selective IRAK4 Inhibitor (KME-3859)
| Effect | This compound (Dual IRAK1/4 Inhibitor) | KME-3859 (Selective IRAK4 Inhibitor) | Reference |
| Suppression of LSPC Colonies | Complete suppression in most samples | ~75% reduction | [4] |
| Induction of Apoptosis | More effective | Less effective | [4] |
| Upregulation of CD38 | Greater expression | Lower expression | [4] |
| Suppression of IRAK1/4 Gene Signature | Suppressed ~65% of genes | Unremarkable effect | [4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving KME-2780 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of the investigational compound KME-2780.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an orally active dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, with IC50 values of 19 nM and 0.5 nM, respectively.[1] It is investigated for its potential in treating hematologic malignancies and disorders related to dysregulated innate immune signaling.[1] Like many kinase inhibitors, this compound may exhibit poor aqueous solubility, which can limit its oral absorption and, consequently, its bioavailability and therapeutic efficacy.[2][3][4][5] Ensuring adequate and consistent oral bioavailability is crucial for achieving therapeutic concentrations in preclinical animal models.
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
The primary reasons for poor oral bioavailability of small molecule kinase inhibitors like this compound often include:
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Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3][4][5][6]
-
Poor Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be a limiting factor.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[2][3][4][5]
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Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption.
Q3: What initial steps should be taken to characterize the bioavailability challenges of this compound?
A systematic approach is recommended to understand the root cause of low bioavailability:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at various pH levels relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). Assess its lipophilicity (LogP/LogD). While specific data for this compound is not publicly available, its nature as a kinase inhibitor suggests it may be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).[7]
-
In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the potential for intestinal absorption and identify if it is a substrate for efflux transporters.
-
Pilot In Vivo Pharmacokinetic (PK) Study: A preliminary PK study in a relevant animal model (e.g., rats) comparing oral (PO) and intravenous (IV) administration is crucial to determine the absolute bioavailability and distinguish between absorption and clearance issues.
Troubleshooting Guides
Issue 1: Low and/or Highly Variable Plasma Concentrations of this compound After Oral Dosing
Potential Cause: Poor aqueous solubility leading to dissolution rate-limited and erratic absorption.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Formulation Review | Visually inspect the current formulation for any undissolved particles. If it is a suspension, ensure consistent particle size and homogeneity. | Inconsistent dissolution is a major source of variability in in vivo studies. |
| 2. Vehicle Optimization | For a poorly soluble compound like this compound, consider enabling formulations. | These formulations are designed to enhance the solubility and dissolution rate of the drug in the GI tract. |
| a. Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic drugs.[8][9][10][11] | |
| b. Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix can prevent crystallization and enhance its dissolution rate.[6] | |
| c. Nanosuspensions | Reducing the particle size to the nanoscale increases the surface area for dissolution. | |
| 3. Dosing Conditions | Standardize the fasting/fed state of the animals. | The presence of food can significantly impact the absorption of poorly soluble drugs. |
Issue 2: Adequate In Vitro Potency but Poor In Vivo Efficacy
Potential Cause: Insufficient systemic exposure (low Cmax and AUC) of this compound to reach the therapeutic threshold.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Pharmacokinetic (PK) Analysis | Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after oral administration. An IV dosing arm is highly recommended to determine absolute bioavailability. | This will quantify the extent of drug absorption and systemic exposure. |
| 2. Correlate PK with Pharmacodynamics (PD) | Compare the achieved plasma concentrations with the in vitro IC50 values for IRAK1 and IRAK4 inhibition. | This will determine if the in vivo concentrations are sufficient to engage the target. |
| 3. Formulation and Dose Adjustment | Based on the PK data, if exposure is too low, implement the formulation optimization strategies mentioned in Issue 1 . | An improved formulation can lead to higher systemic exposure. |
| 4. Investigate Dose Escalation | If the formulation is optimized, consider a dose-escalation study to achieve therapeutic concentrations. | This helps to understand the dose-exposure relationship. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH40)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish emulsion.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture (around 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of water with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the drug release profile from the SEDDS formulation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Groups:
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Group 1 (Oral): this compound formulation administered via oral gavage (e.g., 10 mg/kg).
-
Group 2 (Intravenous): this compound in a suitable IV vehicle administered via tail vein injection (e.g., 1 mg/kg).
Methodology:
-
Dosing: Fast the animals overnight (with free access to water) before dosing.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software. Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: IRAK1/4 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for improving this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. research.monash.edu [research.monash.edu]
- 6. lonza.com [lonza.com]
- 7. pexacy.com [pexacy.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
Cell viability assay interference with KME-2780
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KME-2780 who may encounter interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My absorbance readings in the MTT assay are unexpectedly high, even at concentrations of this compound that I expect to be cytotoxic. What could be the cause?
A1: This may be due to direct interference of this compound with the MTT reagent. Some chemical compounds can non-enzymatically reduce the tetrazolium salt (MTT) to its formazan (B1609692) product, leading to a false positive signal of cell viability.[1][2] It is crucial to run a "no-cell" control experiment to test for this interference.
Q2: I am observing lower-than-expected luminescence in my CellTiter-Glo® (ATP-based) assay when using this compound. Does this compound interfere with the assay?
A2: While less common than with colorimetric assays, some compounds can inhibit the luciferase enzyme used in ATP-based assays like CellTiter-Glo®. This would lead to an underestimation of cell viability. An appropriate control to test for this is to add this compound to a known concentration of ATP with the assay reagent in a cell-free system.
Q3: Can the solvent used to dissolve this compound affect my cell viability assay?
A3: Yes, the vehicle (e.g., DMSO) used to dissolve this compound can have cytotoxic effects at certain concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as is present in the highest concentration of this compound used.
Q4: Which cell viability assay is recommended for use with this compound to minimize the risk of interference?
A4: ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are often a reliable alternative when interference is suspected with tetrazolium-based assays.[3] This is because they measure ATP levels, a direct indicator of metabolically active cells, and are less susceptible to interference from reducing compounds.[3][4] However, it is always recommended to validate your chosen assay with the appropriate controls.
Troubleshooting Guide for this compound and Cell Viability Assays
If you are observing inconsistent or unexpected results in your cell viability assays with this compound, consult the table below for potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution | Assay Type(s) Affected |
| High background absorbance/fluorescence in "no-cell" control wells with this compound. | Direct reduction of the assay reagent by this compound. | Switch to an alternative assay with a different detection method (e.g., ATP-based). | MTT, XTT, MTS, WST-1, Resazurin |
| Lower absorbance/fluorescence than vehicle control at low, non-toxic this compound concentrations. | This compound may be inhibiting the cellular enzymes responsible for reducing the assay reagent. | Use an assay that is not dependent on mitochondrial reductase activity, such as an ATP-based assay or a protease-based assay. | MTT, XTT, MTS, WST-1, Resazurin |
| Inhibition of signal in a cell-free assay system (e.g., ATP standard curve). | This compound may be directly inhibiting a component of the assay chemistry (e.g., luciferase). | If inhibition is observed, an alternative assay method should be chosen. A endpoint assay like crystal violet staining could be considered. | ATP-based (e.g., CellTiter-Glo®) |
| Precipitate formation in the culture wells upon addition of this compound. | Poor solubility of this compound at the tested concentration in the cell culture medium. | Ensure this compound is fully dissolved in the vehicle before adding to the medium. Test a range of solvent concentrations. | All |
Experimental Protocols
Protocol 1: No-Cell Control for Interference in MTT Assay
This protocol is designed to determine if this compound directly reacts with the MTT reagent.
-
Plate Setup: Prepare a 96-well plate without cells.
-
Add Components: To appropriate wells, add the same cell culture medium used in your experiments.
-
Add Compound: Add this compound at the same concentrations used in your cell-based experiments. Include a vehicle-only control.
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Add MTT Reagent: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[1]
-
Incubate: Incubate the plate for 1 to 4 hours at 37°C.[1]
-
Add Solubilization Solution: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read Plate: Mix thoroughly and measure the absorbance at 570 nm. An increase in absorbance in wells with this compound compared to the vehicle control indicates interference.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a robust alternative to tetrazolium-based assays, measuring ATP as an indicator of viable cells.[4]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Cell Treatment: Treat cells with a range of this compound concentrations and include appropriate vehicle controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
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Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[1]
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Reagent Addition: Add CellTiter-Glo® Reagent in a volume equal to the culture medium in each well.[1]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate reader.
Visual Guides
This compound Mechanism of Action
This compound is a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[5][6][7][8] These kinases are key components of the signaling pathways downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), which are involved in innate immunity and inflammation.[7] Inhibition of IRAK1 and IRAK4 can lead to the downregulation of downstream signaling pathways such as NF-κB and MAPK, ultimately inducing apoptosis in certain cancer cells.[6][8]
Caption: IRAK1/4 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Assay Interference
The following workflow provides a systematic approach to identifying and mitigating potential interference of this compound in cell viability assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
KME-2780 Technical Support Center: Effects on Normal Hematopoietic Stem Cells
This technical support center provides guidance for researchers utilizing KME-2780, a dual IRAK1 and IRAK4 inhibitor, in studies involving normal hematopoietic stem and progenitor cells (HSPCs). The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2] These kinases are critical components of the downstream signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are involved in innate immunity and inflammation.[3][4] By inhibiting both IRAK1 and IRAK4, this compound can effectively block these signaling cascades.
Q2: What is the known effect of this compound on normal human hematopoietic stem cells (HSCs)?
A2: Preclinical studies have shown that this compound has a differential effect on the colony-forming ability of healthy human CD34+ hematopoietic stem and progenitor cells. Specifically, treatment with this compound resulted in a modest inhibition of myeloid cell colony formation while increasing erythroid colony formation.[5][6] This suggests a potential lineage-directing effect of dual IRAK1/4 inhibition on normal hematopoiesis.
Q3: How does the effect of this compound on normal HSCs compare to its effect on malignant hematopoietic cells?
A3: this compound has been shown to suppress the function of leukemic stem and progenitor cells (LSPCs) in hematologic malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[5][7] In contrast to the modest and lineage-specific effects on normal HSCs, this compound can induce apoptosis and differentiation in malignant cells.[2]
Data Presentation
The following tables summarize the observed effects of this compound on normal human CD34+ hematopoietic stem and progenitor cell colony formation, as described in the literature.[5][6]
Table 1: Effect of this compound on Myeloid Colony Formation in Healthy CD34+ HSPCs
| Treatment | Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) | Observation |
| Vehicle Control | Baseline | Normal myeloid colony formation |
| This compound | Modestly Inhibited | A slight decrease in the number of myeloid colonies was observed. |
Table 2: Effect of this compound on Erythroid Colony Formation in Healthy CD34+ HSPCs
| Treatment | Burst-Forming Unit-Erythroid (BFU-E) | Observation |
| Vehicle Control | Baseline | Normal erythroid colony formation |
| This compound | Increased | An increase in the number of erythroid colonies was observed. |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for this compound Treatment of Normal Human CD34+ HSPCs
This protocol is adapted from standard methodologies for hematopoietic colony-forming assays.
Materials:
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Cryopreserved or fresh human CD34+ hematopoietic stem and progenitor cells
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Iscove's Modified Dulbecco's Medium (IMDM)
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Fetal Bovine Serum (FBS)
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MethoCult™ medium (e.g., H4434 Classic)
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This compound (stock solution in DMSO)
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Vehicle control (DMSO)
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35 mm culture dishes
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Sterile water
Procedure:
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Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
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Wash the cells with IMDM containing 2% FBS.
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Perform a viable cell count using trypan blue exclusion.
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Resuspend the cells at a concentration of 1 x 10^5 cells/mL in IMDM with 2% FBS.
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Prepare the final cell suspension in MethoCult™ medium according to the manufacturer's instructions.
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Add this compound to the cell suspension at the desired final concentration (e.g., a range of concentrations from 10 nM to 1 µM can be tested). Prepare a vehicle control with the same final concentration of DMSO.
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Plate 1.1 mL of the cell mixture into each 35 mm culture dish.
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Place the culture dishes in a larger 100 mm dish with an open dish of sterile water to maintain humidity.
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Incubate at 37°C in a 5% CO2 humidified incubator for 14 days.
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After 14 days, score the number of myeloid (CFU-GM, CFU-G, CFU-M) and erythroid (BFU-E) colonies using an inverted microscope.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after thawing | Improper thawing technique or poor quality of cryopreserved cells. | Thaw cells quickly at 37°C and immediately transfer to wash medium. Ensure proper cryopreservation procedures were followed. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentration. | Ensure the final DMSO concentration is low (typically <0.1%). Prepare fresh dilutions of this compound from a high-concentration stock for each experiment. |
| High variability in colony numbers between replicate plates | Uneven distribution of cells in the semi-solid medium. | Mix the cells gently but thoroughly in the MethoCult™ medium before plating. Ensure accurate pipetting of the viscous medium. |
| Difficulty in distinguishing between myeloid and erythroid colonies | Inexperience with colony morphology. | Use a colony atlas for reference. If available, perform cytological staining of picked colonies to confirm lineage. |
| Unexpectedly high levels of cell death in this compound treated wells | This compound concentration is too high, or cells are particularly sensitive. | Perform a dose-response curve to determine the optimal concentration. Ensure the quality of the CD34+ cells is high. |
Visualizations
Caption: IRAK1/4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on HSCs.
References
- 1. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: KME-2780 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual IRAK1/4 inhibitor, KME-2780, in in vivo experiments. The information provided is intended to help minimize potential toxicity and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1] By inhibiting these kinases, this compound disrupts signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors, which are often dysregulated in hematologic malignancies and inflammatory diseases. This inhibition can lead to apoptosis and differentiation in cancer cells.
Q2: What are the known in vivo effective doses of this compound?
In preclinical mouse xenograft models of acute myeloid leukemia (AML), this compound has been shown to be effective at doses of 30 mg/kg administered orally on a daily basis.[1] Another study reported antitumor activity at 100 mg/kg/day, administered orally for 48 days.[2] It is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic dose with minimal toxicity.
Q3: Are there any publically available data on the in vivo toxicity of this compound?
As of late 2025, detailed public reports on the comprehensive in vivo toxicity profile of this compound are limited. Preclinical development of kinase inhibitors involves extensive toxicity testing to establish a safety profile.[3] For novel compounds like this compound, researchers should assume that unexpected toxicities may arise and incorporate rigorous monitoring into their experimental design. General toxicities associated with kinase inhibitors can include effects on the cardiovascular system, liver, and gastrointestinal tract.
Q4: How can I identify potential off-target effects of this compound in my experiments?
Off-target effects are a known consideration for kinase inhibitors.[4][5] To identify potential off-target effects of this compound, researchers can:
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Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[3]
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Use Multiple Cell Lines: Assess the effects of this compound on a panel of cell lines with varying genetic backgrounds.
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Include Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by modulating the activity of that target.
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Monitor for Unexpected Phenotypes: Carefully observe animal models for any unexpected physiological or behavioral changes.
Troubleshooting Guide
Issue 1: Excessive Weight Loss or Morbidity in Animal Models
| Possible Cause | Troubleshooting Step |
| Dose-related Toxicity | The administered dose of this compound may be too high for the specific animal model or strain. Reduce the dose by 25-50% and repeat the study with a dose-escalation design to find the maximum tolerated dose (MTD). |
| Off-target Effects | This compound may be inhibiting kinases essential for normal physiological functions. Review available kinase profiling data for this compound. If specific off-targets are known, consider if they could explain the observed toxicity. |
| Vehicle Toxicity | The vehicle used to dissolve and administer this compound may be causing adverse effects. Run a vehicle-only control group to assess the tolerability of the vehicle. Consider alternative, well-tolerated vehicle formulations. |
| Gastrointestinal Toxicity | Kinase inhibitors can sometimes cause gastrointestinal issues. Monitor for signs of diarrhea, dehydration, or reduced food and water intake. Provide supportive care, such as hydration and nutritional supplements. |
Issue 2: Lack of In Vivo Efficacy at Previously Reported Doses
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation or route of administration may result in poor absorption of this compound. Confirm the solubility of this compound in the chosen vehicle. Consider pharmacokinetic studies to measure plasma concentrations of the compound. |
| Rapid Metabolism | The animal model may metabolize this compound more rapidly than anticipated. Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. |
| Tumor Model Resistance | The specific tumor model being used may have intrinsic or acquired resistance to IRAK1/4 inhibition. Confirm the expression and activity of IRAK1/4 in your tumor model. Consider combination therapies with other agents. |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dosing solutions for each administration. |
Data Presentation
Table 1: Illustrative In Vivo Dose-Response Data for this compound
This table presents hypothetical data for illustrative purposes. Researchers must generate their own data for their specific models.
| Dose Group (mg/kg/day, oral) | Average Tumor Volume Reduction (%) | Average Body Weight Change (%) | Observed Adverse Events |
| Vehicle Control | 0 | +2.5 | None |
| 10 | 35 | +1.0 | None |
| 30 | 75 | -3.0 | Mild lethargy in 10% of animals |
| 100 | 90 | -12.0 | Significant lethargy, ruffled fur in 60% of animals |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
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Animal Model: Utilize healthy, age-matched mice of the desired strain (e.g., BALB/c or C57BL/6).
-
Dose Groups: Establish a minimum of 4 dose groups, including a vehicle control and three escalating doses of this compound (e.g., 10, 30, 100 mg/kg).
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Administration: Administer this compound or vehicle orally once daily for 14 consecutive days.
-
Monitoring:
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Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
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At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
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Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for MTD determination.
References
Interpreting unexpected phenotypes with KME-2780 treatment
KME-2780 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers and drug development professionals interpret and troubleshoot unexpected phenotypes observed during treatment with this compound.
Disclaimer: this compound is a fictional compound created for illustrative purposes within this guide. The information provided is based on plausible scenarios for a selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). It is designed to block the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the activation of downstream effectors such as AKT. This is expected to suppress cell growth, proliferation, and survival in cells with a constitutively active PI3K pathway.
Q2: What are the expected cellular effects of this compound treatment?
A2: In sensitive cell lines, particularly those with activating mutations in the PIK3CA gene, this compound is expected to induce cell cycle arrest, typically at the G1 phase, and/or apoptosis. A summary of expected IC50 values in common cancer cell lines is provided below.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (nM) | Expected Outcome |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | E545K (Activating) | 15 | Apoptosis |
| HCT116 | Colorectal Cancer | H1047R (Activating) | 25 | G1 Arrest |
| T47D | Breast Cancer | H1047R (Activating) | 18 | Apoptosis |
| MDA-MB-231 | Breast Cancer | Wild-Type | > 1000 | Low Sensitivity |
| U87 MG | Glioblastoma | Wild-Type (PTEN null) | 50 | G1 Arrest |
Q3: Can this compound have off-target effects?
A3: While this compound is designed for high selectivity towards PI3Kα, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. These could involve weak inhibition of other PI3K isoforms (β, δ, γ) or unrelated kinases. It is crucial to use the lowest effective concentration to minimize these effects.
Troubleshooting Unexpected Phenotypes
This section provides guidance on how to approach unexpected experimental results.
Issue 1: Paradoxical Activation of the MAPK Pathway
Observed Phenotype: Instead of growth arrest, you observe an increase in the phosphorylation of ERK1/2 (p-ERK) and MEK (p-MEK) following this compound treatment, sometimes associated with cellular proliferation in certain contexts.
Potential Causes:
-
Feedback Loop Activation: Inhibition of the PI3K/AKT pathway can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased signaling through the RAS/RAF/MEK/ERK (MAPK) pathway.
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Cellular Context: The specific genetic background of the cells (e.g., KRAS or BRAF mutations) can influence the cellular response to PI3K inhibition.
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Off-Target Effects: At high concentrations, this compound might interact with other kinases, although this is less likely given its high selectivity.
Recommended Experimental Workflow:
Caption: Workflow for investigating paradoxical MAPK activation.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at 70-80% confluency. The next day, treat with a dose range of this compound (e.g., 0, 10, 50, 200, 1000 nM) for various time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-EGFR (Tyr1068)) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Issue 2: Induction of Cellular Senescence Instead of Apoptosis
Observed Phenotype: Following this compound treatment, cells cease to divide and exhibit a flattened, enlarged morphology characteristic of senescence, rather than undergoing apoptosis. This is confirmed by positive staining for Senescence-Associated β-galactosidase (SA-β-gal).
Potential Causes:
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Incomplete Blockade of Survival Signals: this compound may not fully inhibit all pro-survival signals, leading to cell cycle arrest without triggering cell death.
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Activation of Tumor Suppressor Pathways: PI3K inhibition can activate tumor suppressor pathways like p53, which can lead to senescence.
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Cell-Type Specific Response: Senescence as a response to kinase inhibitors is a known phenomenon in certain cell types (e.g., melanoma, certain breast cancers).
Recommended Experimental Workflow:
Caption: Workflow for investigating a senescence phenotype.
Experimental Protocol: SA-β-gal Staining
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Cell Culture and Treatment: Plate cells in a 6-well plate. Treat with this compound at the desired concentration for 3-5 days.
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Fixation: Wash cells with PBS and fix with 1% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.
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Staining: Wash again with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37°C in a dry incubator (no CO2).
-
Imaging: Wash with PBS and observe under a microscope. Senescent cells will stain blue.
Visualizing the Signaling Pathway
Understanding the underlying signaling network is key to interpreting unexpected results.
Caption: PI3K/AKT and MAPK signaling pathways.
Validation & Comparative
KME-2780: Superior Suppression of Patient-Derived AML Progenitors Through Dual IRAK1/4 Inhibition
A comprehensive analysis of preclinical data demonstrates the enhanced efficacy of the dual IRAK1 and IRAK4 inhibitor, KME-2780, in patient-derived Acute Myeloid Leukemia (AML) samples compared to selective IRAK4 inhibition. In both in vitro and in vivo models, this compound shows profound suppression of leukemic stem/progenitor cells (LSPCs), highlighting a promising therapeutic strategy for AML.
Recent preclinical investigations have underscored the limitations of targeting only the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in AML. While IRAK4 inhibitors show moderate activity, leukemic cells can employ its paralog, IRAK1, as a compensatory signaling mechanism, thereby limiting therapeutic efficacy. The development of this compound, a potent dual inhibitor of both IRAK1 and IRAK4, addresses this resistance mechanism. Data from studies on patient-derived AML samples reveal that this compound is significantly more effective at eliminating AML progenitors than compounds that selectively inhibit only IRAK4.[1][2][3]
Comparative Efficacy: this compound vs. Selective IRAK4 Inhibition
This compound was engineered as a potent and selective dual inhibitor, demonstrating high affinity for both IRAK1 and IRAK4. Its performance was directly compared with KME-3859, a structurally similar derivative with selectivity for IRAK4.[4]
Biochemical Potency
The inhibitory activity of this compound was established through biochemical assays, revealing nanomolar potency against both kinases. This dual activity is critical to its enhanced anti-leukemic effects.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound | IRAK1 | 19 | 2.2 |
| IRAK4 | 0.5 | 0.2 | |
| KME-3859 | IRAK1 | >1000 | - |
| IRAK4 | 10 | - |
Table 1: Biochemical potency and binding affinity of this compound and the selective IRAK4 inhibitor KME-3859. This compound demonstrates potent inhibition of both IRAK1 and IRAK4.[4][5][6][7]
In Vitro Suppression of Patient-Derived AML Progenitors
The functional consequence of dual IRAK1/4 inhibition was assessed using colony-forming cell (CFC) assays on various AML cell lines and patient-derived samples. This compound demonstrated a markedly superior ability to suppress LSPC colony formation compared to the IRAK4-selective inhibitor.
| Treatment | Cell Type | Result |
| KME-3859 (IRAK4-selective inh.) | MDS/AML cell lines & Patient-derived samples | ~75% reduction in colony formation |
| This compound (Dual IRAK1/4 inh.) | MDS/AML cell lines & Patient-derived samples | Complete suppression of LSPC colonies |
Table 2: Efficacy in suppressing leukemic stem/progenitor cell (LSPC) colonies. This compound almost completely eliminated colony formation in all tested samples.[4]
Furthermore, treatment with this compound was more effective at inducing apoptosis and promoting the differentiation of AML cells, as evidenced by increased expression of the mature immune cell marker CD38.[4][5]
In Vivo Validation in Patient-Derived Xenograft (PDX) Models
The superior efficacy of this compound was validated in vivo using xenograft models established with patient-derived MDS/AML samples. Immunocompromised mice engrafted with human leukemia cells were treated with this compound, KME-3859, or a vehicle control.
| Treatment Group | Patient Sample | Outcome |
| Vehicle | AML(64519), MDS(76960), AML(0169) | Progressive disease |
| KME-3859 (IRAK4-selective inh.) | AML(64519), MDS(76960), AML(0169) | No significant suppression of leukemic cell engraftment |
| This compound (Dual IRAK1/4 inh.) | AML(64519), MDS(76960), AML(0169) | Significantly reduced leukemic cell engraftment in peripheral blood |
Table 3: In vivo efficacy of this compound in patient-derived xenograft (PDX) models. This compound significantly reduced leukemia burden compared to both vehicle and selective IRAK4 inhibition.[4]
Mechanism of Action: Overcoming Compensatory Signaling
The rationale for dual IRAK1/4 inhibition stems from the discovery that targeting IRAK4 alone leads to functional compensation by IRAK1.[2] This compensatory signaling maintains the undifferentiated state of AML progenitors. This compound overcomes this by inhibiting both kinases, leading to a more comprehensive shutdown of downstream pro-survival pathways, including NF-κB and JAK-STAT signaling.[2][4]
Figure 1: this compound Mechanism of Action. this compound effectively blocks signaling by inhibiting both IRAK1 and IRAK4, preventing the compensatory signaling observed with IRAK4-selective inhibitors.
Experimental Protocols
Patient-Derived AML Sample Xenograft Model
-
Cell Preparation: Primary AML cells from patient bone marrow or peripheral blood are thawed, washed, and filtered to remove debris. Cell viability is confirmed prior to injection.[6]
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rγc-null, NSG) are used. For some models, sublethal conditioning with busulfan (B1668071) or irradiation may be performed to enhance engraftment.[8]
-
Implantation: A suspension of 0.2–2 million patient-derived AML cells in PBS is injected intravenously (tail vein) or intrahepatically into each mouse.[8][9]
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Treatment: Once engraftment is confirmed (typically 2 weeks post-injection by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment arms. This compound is administered orally, typically at a dose of 30-100 mg/kg daily.[4][5][6]
-
Monitoring & Analysis: Leukemia burden is monitored regularly by flow cytometry of peripheral blood. At the study endpoint, bone marrow and spleen are harvested to quantify total tumor cell burden and assess tissue infiltration.[8][9]
Figure 2: Patient-Derived Xenograft (PDX) Workflow. A schematic overview of the process for evaluating this compound efficacy in a PDX model.
Colony-Forming Cell (CFC) Assay
-
Cell Isolation: Mononuclear cells are isolated from patient-derived AML samples using Ficoll-Paque gradient centrifugation.[10]
-
Cell Plating: A specific number of cells (e.g., 1x10^4 to 1x10^5) are mixed with semi-solid methylcellulose-based media (e.g., MethoCult) containing a cocktail of cytokines to support hematopoietic colony growth. The mixture also contains the test compound (this compound, KME-3859) or vehicle control.[11]
-
Culture: The cell/media mixture is plated in 35 mm culture dishes. To maintain humidity, these are placed inside a larger 100 mm dish with an open dish of sterile water.[10][12]
-
Incubation: Plates are incubated for 14-16 days at 37°C in a humidified incubator with 5% CO2.[10]
-
Colony Scoring: After incubation, the number and type of colonies (e.g., CFU-GM, BFU-E) are enumerated and characterized using an inverted microscope.[12]
Apoptosis Assay
-
Cell Culture & Treatment: AML cells (cell lines or patient-derived) are cultured at a density of approximately 1x10^6 cells/mL. The cells are treated with various concentrations of this compound or control for a specified period (e.g., 24-48 hours).[13]
-
Staining: Following incubation, cells are washed twice with cold PBS. They are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) or DAPI according to the manufacturer's protocol.[13][14]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells in the treated samples is calculated and compared to the spontaneous apoptosis in the vehicle-treated control group.[14]
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 11. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
KME-2780 in AML Models: A Comparative Analysis Against Standard of Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational dual IRAK1/IRAK4 inhibitor, KME-2780, and the current standard of care chemotherapy in preclinical models of Acute Myeloid Leukemia (AML). The information is intended to inform researchers and drug development professionals on the mechanism, efficacy, and experimental basis of this novel therapeutic agent.
Executive Summary
This compound is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, which are key components of inflammatory signaling pathways often dysregulated in AML. Preclinical studies demonstrate that this compound can suppress leukemic stem/progenitor cells (LSPCs) and induce apoptosis in AML cells. The primary focus of existing research has been the comparison of this compound with selective IRAK4 inhibitors, highlighting the necessity of dual inhibition to overcome compensatory signaling by IRAK1.
To date, publicly available data from direct head-to-head preclinical or clinical studies comparing this compound with the standard of care chemotherapy regimens for AML, such as the "7+3" combination of cytarabine (B982) and an anthracycline or venetoclax-based therapies, are not available. Therefore, this guide will present the existing data for this compound and provide a summary of the established mechanisms and efficacy of standard of care treatments. This allows for an informed, albeit indirect, comparison.
This compound: A Novel Dual IRAK1/4 Inhibitor
This compound's mechanism of action centers on the simultaneous inhibition of IRAK1 and IRAK4. In AML, dysregulated innate immune signaling pathways contribute to leukemogenesis. While selective IRAK4 inhibitors have shown some promise, their efficacy can be limited by a compensatory upregulation and activation of IRAK1.[1] By targeting both kinases, this compound aims to achieve a more complete and durable suppression of these pro-leukemic signaling pathways.
Signaling Pathway of this compound in AML
Caption: this compound inhibits both IRAK1 and IRAK4, blocking downstream signaling pathways.
Standard of Care Chemotherapy in AML
The standard of care for AML is determined by factors such as patient age, fitness, and the genetic subtype of the leukemia.
-
Intensive Chemotherapy ("7+3"): For younger, fit patients, the standard induction therapy is a combination of cytarabine for seven days and an anthracycline (e.g., daunorubicin (B1662515) or idarubicin) for three days.[2] This regimen aims to rapidly induce remission by killing leukemia cells.
-
Lower-Intensity Therapies: For older or less fit patients, hypomethylating agents (azacitidine, decitabine) or low-dose cytarabine are used, often in combination with the BCL-2 inhibitor venetoclax (B612062).
-
Targeted Therapies: For patients with specific genetic mutations, targeted agents are integrated into treatment regimens. These include FLT3 inhibitors (e.g., midostaurin, gilteritinib), IDH1/2 inhibitors (e.g., ivosidenib, enasidenib), and the CD33-directed antibody-drug conjugate gemtuzumab ozogamicin.
Preclinical Data: this compound in AML Models
The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that these studies primarily compare this compound to a selective IRAK4 inhibitor, not to standard of care chemotherapy.
In Vitro Activity of this compound
| Parameter | This compound | Selective IRAK4 Inhibitor (KME-3859) | Reference |
| IRAK1 IC50 | 19 nM | >1000 nM | [3] |
| IRAK4 IC50 | 0.5 nM | 2.2 nM | [3] |
| NF-κB Inhibition (IC50, Pam3CSK4 stimulated) | 6.3 nM | 73.8 nM | [3] |
| NF-κB Inhibition (IC50, IL-1β stimulated) | 9.3 nM | 227 nM | [3] |
In Vivo Efficacy of this compound in AML Xenograft Models
| AML Model | Treatment | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | This compound (100 mg/kg/day, oral) | Significantly reduced leukemia cell engraftment in peripheral blood compared to vehicle. | [4] |
| Patient-Derived Xenograft (PDX) | Selective IRAK4 Inhibitor (KME-3859) | Did not significantly suppress leukemic cell engraftment. | [4] |
| AML Cell Line Xenograft | This compound (100 mg/kg/day, oral) | Reduced leukemia cell colonization in peripheral blood and improved mouse survival. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK1 and IRAK4.
Methodology:
-
Recombinant human IRAK1 and IRAK4 enzymes are used.
-
A suitable kinase substrate (e.g., Myelin Basic Protein) and ATP are prepared in a reaction buffer.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and inhibitor are incubated together in a multi-well plate.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay with 32P-ATP or a non-radiometric assay like ADP-Glo™).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
AML Xenograft Model Workflow
Caption: A generalized workflow for evaluating the efficacy of this compound in an AML PDX model.
Methodology:
-
Cryopreserved human AML cells from patients are thawed and prepared for injection.
-
Immunocompromised mice (e.g., NOD/SCID/IL2Rγnull or NSG) are intravenously injected with the AML cells.
-
Engraftment is confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood.
-
Once engraftment is established, mice are randomized into treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
The leukemic burden is monitored regularly by flow cytometry of peripheral blood samples.
-
The primary endpoints are typically overall survival and the percentage of human leukemic cells in the bone marrow and other organs at the end of the study.
Concluding Remarks
This compound represents a novel therapeutic strategy for AML by dually targeting IRAK1 and IRAK4. Preclinical data demonstrate its potential to overcome the limitations of selective IRAK4 inhibition and effectively suppress AML cell growth and survival. However, a significant knowledge gap exists regarding its comparative efficacy against the established standard of care chemotherapy regimens. Future preclinical and clinical studies directly comparing this compound with agents like cytarabine, daunorubicin, and venetoclax are warranted to fully elucidate its therapeutic potential and position in the AML treatment landscape. Researchers are encouraged to consider these factors when designing future investigations into novel AML therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paper: Kme-0584, a Highly Potent IRAK1/IRAK4/panFLT3 Inhibitor, Is a Promising Clinical Candidate for Hypomethylating Agent Plus Venetoclax Resistant AML/MDS Patients [ash.confex.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cross-validation of KME-2780's effect on different leukemia cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dual IRAK1 and IRAK4 inhibitor, KME-2780, and its effects on various leukemia cell lines. The data presented herein is intended to offer an objective comparison of this compound's performance against alternative therapeutic strategies, supported by experimental data.
Introduction to this compound
This compound is an orally active small molecule that potently and selectively inhibits both Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2][3] These kinases are crucial components of the Myddosome signaling complex, which is activated downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of this pathway is a hallmark of various hematologic malignancies, including Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[6][7] By targeting both IRAK1 and IRAK4, this compound offers a dual-inhibition strategy that has shown superiority over selective IRAK4 inhibition in preclinical models.[1][6][8]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound in comparison to a selective IRAK4 inhibitor, KME-3859.
Table 1: Biochemical Potency of this compound and KME-3859
| Compound | Target | IC50 (nM) |
| This compound | IRAK1 | 19[1][2][3] |
| IRAK4 | 0.5[1][2][3] | |
| KME-3859 | IRAK1 | >1000 |
| IRAK4 | 10 |
Table 2: Effect of this compound on Apoptosis and Colony Formation in Leukemia Cell Lines
| Cell Line | Assay | This compound Effect | Comparison with KME-3859 |
| MDSL, THP1, OCIAML3, AML1714, AML1294 | Apoptosis | Induces apoptosis (0-1 µM, 21 days)[2] | More effective at mediating apoptosis[1] |
| MDSL, THP1, OCIAML3, AML1714, AML1294, AML08, MDS | Colony Formation | Inhibits colony formation[2] | Complete suppression of LSPC colonies, whereas KME-3859 showed ~75% reduction[1] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate leukemia cell lines (e.g., MDSL, THP1, OCIAML3) in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Add serial dilutions of this compound (or comparative compounds) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Analysis: Assess cell viability using a standard method such as the MTT assay.[10] Read the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the vehicle control. IC50 values are calculated from the dose-response curves.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with desired concentrations of this compound for the indicated time period (e.g., 21 days).[2]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Colony Formation Assay (Methylcellulose-based)
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells.
-
Plating: Mix the cell suspension with methylcellulose-based medium containing appropriate cytokines. Plate the mixture in 35 mm culture dishes.[14][15][16]
-
Treatment: Incorporate this compound or control compounds into the methylcellulose (B11928114) medium at the desired concentrations.
-
Incubation: Incubate the plates for 14-16 days in a humidified incubator at 37°C and 5% CO2.[16]
-
Colony Counting: Enumerate colonies under an inverted microscope. A colony is typically defined as a cluster of at least 40-50 cells.[17]
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice).[18][19]
-
Cell Implantation: Inject human leukemia cell lines or patient-derived xenograft (PDX) cells intravenously or subcutaneously into the mice.[18][20]
-
Treatment: Once tumors are established or leukemia is engrafted, administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg/day for 48 days).[2] Include a vehicle control group.
-
Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by assessing leukemia cell engraftment in peripheral blood, bone marrow, and spleen via flow cytometry.[18]
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform detailed analysis of tumor burden and any other relevant biomarkers.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams generated using Graphviz to illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the IRAK1/4 signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Comparison with Other Leukemia Treatments
This compound's dual inhibition of IRAK1 and IRAK4 presents a novel therapeutic approach, particularly in the context of resistance to other targeted therapies.
-
Versus Selective IRAK4 Inhibitors: As demonstrated, this compound is significantly more effective than selective IRAK4 inhibitors like KME-3859 in suppressing leukemic stem/progenitor cells (LSPCs) and inducing apoptosis.[1] This is attributed to the compensatory upregulation and activation of IRAK1 when IRAK4 is inhibited alone.[21]
-
Potential in FLT3-mutated AML: While direct comparative studies are emerging, the IRAK signaling pathway has been implicated in the resistance to FLT3 inhibitors.[8] A novel compound, KME-0584, which is a potent IRAK1/IRAK4/pan-FLT3 inhibitor, has shown superior potency and efficacy compared to IRAK4 inhibitors in both FLT3 wild-type and mutant settings, suggesting a synergistic effect of targeting both pathways.[22][23]
-
Potential in Venetoclax-resistant AML: Monocytic-like subtypes of AML are known to be resistant to the BCL-2 inhibitor Venetoclax in combination with hypomethylating agents. The IRAK1/4 signaling pathway is implicated in this resistance, and compounds like KME-0584 are being investigated as promising candidates for this patient population.[23]
Conclusion
This compound, a dual IRAK1/IRAK4 inhibitor, demonstrates significant preclinical activity against various leukemia cell lines, particularly those of MDS and AML origin. Its ability to overcome the compensatory mechanisms associated with selective IRAK4 inhibition highlights the potential of this dual-targeting strategy. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hematologic malignancies.[6][8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. IRAK1: oncotarget in MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. The role of methylcellulose on colony growth of human myeloid leukemic progenitors (AML-CFU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
- 23. Paper: Kme-0584, a Highly Potent IRAK1/IRAK4/panFLT3 Inhibitor, Is a Promising Clinical Candidate for Hypomethylating Agent Plus Venetoclax Resistant AML/MDS Patients [ash.confex.com]
Dual IRAK1/4 Inhibition with KME-2780: A Comparative Guide to Targeted Therapies in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dual IRAK1/4 inhibitor, KME-2780, with alternative therapeutic strategies in the context of hematologic malignancies, particularly Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). Drawing upon preclinical data, this document outlines the mechanistic rationale for dual IRAK1/4 inhibition and presents supporting experimental evidence in comparison to selective IRAK4 inhibition. Furthermore, it contextualizes the potential of this compound by examining the clinical development of the selective IRAK4 inhibitor, emavusertib (B3028269) (CA-4948), and its evaluation in combination with other targeted agents.
Executive Summary
Recent research has illuminated the critical role of the Interleukin-1 Receptor-Associated Kinase (IRAK) signaling pathway in the pathobiology of MDS and AML. While selective IRAK4 inhibitors have shown promise, their efficacy can be limited by compensatory signaling through the paralog IRAK1. This compound, a potent dual inhibitor of both IRAK1 and IRAK4, has been developed to overcome this limitation. Preclinical evidence robustly demonstrates that this compound is more effective than selective IRAK4 inhibitors at suppressing leukemic stem/progenitor cells (LSPCs) and inducing their differentiation. This guide will delve into the comparative preclinical data for this compound and the clinical landscape of IRAK4 inhibition, providing a valuable resource for the scientific community.
The Rationale for Dual IRAK1/4 Inhibition
Innate immune signaling, often dysregulated in hematologic malignancies, heavily relies on the IRAK family of kinases. The canonical pathway involves the activation of IRAK4, which then phosphorylates and activates IRAK1, leading to downstream activation of NF-κB and MAPK signaling, promoting cell survival and proliferation.
However, studies have revealed that in MDS and AML, leukemic cells can develop resistance to selective IRAK4 inhibition through a compensatory mechanism involving the upregulation and activation of IRAK1.[1][2] This highlights the therapeutic potential of co-targeting both IRAK1 and IRAK4 to achieve a more comprehensive and durable blockade of this oncogenic signaling pathway.[1][2]
Preclinical Comparison: this compound (Dual IRAK1/4) vs. KME-3859 (Selective IRAK4)
A pivotal preclinical study by Bennett et al. in Blood (2023) provided a direct comparison of this compound with a structurally similar selective IRAK4 inhibitor, KME-3859.[2][3][4][5]
Biochemical Potency
This compound demonstrates potent inhibition of both IRAK1 and IRAK4, whereas KME-3859 is highly selective for IRAK4.
| Compound | Target | IC50 (nM) |
| This compound | IRAK1 | 19 |
| IRAK4 | 0.5 | |
| KME-3859 | IRAK1 | >1000 |
| IRAK4 | 10 |
Data sourced from Bennett et al., Blood, 2023.[2][3][4][5]
In Vitro Efficacy in MDS/AML Cell Lines
This compound exhibited superior efficacy in suppressing LSPC function, as measured by colony formation assays, and in inducing apoptosis and differentiation of MDS/AML cells compared to the selective IRAK4 inhibitor.
| Experiment | Cell Lines | This compound Effect | KME-3859 Effect |
| Colony Formation | MDSL, THP1, OCI-AML3, Patient-derived AML | Complete suppression | ~75% reduction |
| Apoptosis | AML cell lines | Significant induction | Modest induction |
| Differentiation (CD38 expression) | AML cell lines | Marked increase | Minor increase |
Data summarized from Bennett et al., Blood, 2023.[2]
In Vivo Antitumor Activity
In xenograft models using patient-derived MDS/AML cells, this compound demonstrated significant antitumor activity, leading to reduced leukemic engraftment and improved survival. In contrast, the selective IRAK4 inhibitor KME-3859 did not produce a significant reduction in leukemic burden.[2]
| Animal Model | Treatment | Outcome |
| Patient-Derived Xenograft (AML) | This compound (100 mg/kg/day) | Reduced leukemia cell colonization in peripheral blood, improved mice survival.[6] |
| KME-3859 | No significant suppression of leukemic cell engraftment.[2] |
Data from Bennett et al., Blood, 2023.[2][6]
Clinical Landscape: Emavusertib (CA-4948) in Combination Therapies
Emavusertib (CA-4948) is a selective IRAK4 inhibitor currently in clinical development for AML and MDS. The TakeAim Leukemia trial (NCT04278768) is a key study evaluating its potential both as a monotherapy and in combination with other targeted agents.[7][8][9]
Emavusertib Monotherapy
Early results from the TakeAim Leukemia trial have shown that emavusertib monotherapy is well-tolerated and demonstrates clinical activity in heavily pretreated AML and high-risk MDS patients, particularly those with spliceosome (SF3B1/U2AF1) or FLT3 mutations.[9]
| Patient Cohort (Monotherapy) | Response Rates |
| AML with spliceosome mutations (n=5) | 40% CR/CRh |
| High-risk MDS with spliceosome mutations (n=7) | 57% marrow CR |
| AML with FLT3 mutation (n=3) | 1 CR, 2 became FLT3-negative |
CR: Complete Response; CRh: Complete Response with partial hematologic recovery. Data from EHA 2022 presentation of the TakeAim Leukemia trial.[10][11]
Emavusertib in Combination
The TakeAim Leukemia trial is also investigating emavusertib in combination with the hypomethylating agent azacitidine and the BCL-2 inhibitor venetoclax (B612062).[7][9] While detailed quantitative data from the combination arms are emerging, the rationale for these combinations is strong. Preclinical data have suggested synergistic anti-leukemic effects when combining emavusertib with azacitidine and venetoclax.[11][12]
-
Emavusertib + Azacitidine/Venetoclax: This triplet combination is being explored with the aim of improving outcomes for elderly AML patients who are not candidates for intensive chemotherapy.[8] A Phase 1b study is currently enrolling patients to evaluate the safety and efficacy of adding emavusertib to the standard-of-care azacitidine and venetoclax regimen in AML patients who are in complete response but remain MRD (measurable residual disease) positive.[11]
The development of combination strategies for emavusertib underscores the recognition that targeting multiple oncogenic pathways simultaneously may be necessary to overcome resistance and improve patient outcomes in AML and MDS.
Experimental Protocols
Colony Formation Assay
-
Objective: To assess the ability of single cells to proliferate and form colonies in a semi-solid medium, a measure of leukemic stem/progenitor cell function.
-
Methodology:
-
MDS/AML cell lines or patient-derived primary cells were plated in MethoCult™ H4434 Classic medium (StemCell Technologies).
-
Cells were treated with various concentrations of this compound, KME-3859, or vehicle control (DMSO).
-
Plates were incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colonies were stained with iodonitrotetrazolium (B1214958) chloride and counted using an automated colony counter.
-
As described in Bennett et al., Blood, 2023.[3][5]
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound and KME-3859 in suppressing leukemia growth in an animal model.
-
Methodology:
-
Immunocompromised mice (NSG) were engrafted with patient-derived AML cells.
-
Once engraftment was confirmed, mice were randomized into treatment groups.
-
Mice were treated daily via oral gavage with this compound (100 mg/kg), KME-3859, or vehicle control.
-
Peripheral blood was monitored regularly to assess leukemic burden (percentage of human CD45+ cells).
-
Overall survival of the mice was monitored.
-
As described in Bennett et al., Blood, 2023.[2]
Future Perspectives
The preclinical data for this compound strongly support the hypothesis that dual inhibition of IRAK1 and IRAK4 is a superior therapeutic strategy to selective IRAK4 inhibition for hematologic malignancies like MDS and AML. The ability of this compound to overcome the compensatory activation of IRAK1 is a key differentiator and holds the promise of more profound and lasting clinical responses.
The ongoing clinical development of the selective IRAK4 inhibitor emavusertib, particularly in combination with established therapies such as azacitidine and venetoclax, will provide valuable insights into the clinical utility of targeting the IRAK pathway. Should this compound advance to clinical trials, it will be well-positioned to be investigated both as a monotherapy and as a component of combination regimens, potentially offering a more effective backbone for the treatment of these challenging diseases. Further research is warranted to explore biomarkers that may predict response to dual IRAK1/4 inhibition and to identify optimal combination partners for this compound.
References
- 1. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TakeAim Leukemia: emavusertib as monotherapy or with azacitidine or venetoclax in R/R AML or MDS | VJHemOnc [vjhemonc.com]
- 8. onclive.com [onclive.com]
- 9. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. curis.com [curis.com]
- 12. curis.com [curis.com]
Independent Validation of KME-2780's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of KME-2780, a novel dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, against other therapeutic alternatives. The data presented is based on preclinical studies in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) models, offering insights into its mechanism of action and potential efficacy.
Executive Summary
This compound has demonstrated potent and selective dual inhibitory activity against IRAK1 and IRAK4. Preclinical evidence suggests that this dual targeting approach offers a significant advantage over selective IRAK4 inhibition in suppressing leukemic stem/progenitor cells (LSPCs). In both in vitro and in vivo models of AML and MDS, this compound has shown superior efficacy in inducing apoptosis, inhibiting proliferation, and promoting differentiation of cancer cells compared to selective IRAK4 inhibitors. This guide summarizes the key quantitative data, details the experimental methodologies used for validation, and visualizes the underlying signaling pathways.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the selective IRAK4 inhibitor, KME-3859, against their target kinases.
| Compound | Target | IC50 (nM) |
| This compound | IRAK1 | 19[1][2] |
| IRAK4 | 0.5[1][2] | |
| KME-3859 | IRAK1 | >10,000 |
| IRAK4 | 1.0 |
In Vitro Anti-Leukemic Activity
The anti-proliferative activity of this compound was compared to the selective IRAK4 inhibitor emavusertib (B3028269) (CA-4948) in the FLT3-ITD positive AML cell line MOLM-13.
| Compound | Cell Line | IC50 (nM) |
| Emavusertib (CA-4948) | MOLM-13 | 150[3] |
Note: Direct comparative IC50 values for this compound in MOLM-13 cells were not available in the reviewed literature.
In Vivo Anti-Leukemic Efficacy in AML Xenograft Model
The efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of AML and compared to the selective IRAK4 inhibitor KME-3859.
| Treatment Group | Outcome Measure | Result | p-value |
| Vehicle | Median Survival | ~25 days | - |
| KME-3859 | Median Survival | ~30 days | >0.05 (not significant vs. vehicle) |
| This compound | Median Survival | ~45 days | <0.001 (vs. vehicle)[4] |
Signaling Pathways and Experimental Workflows
IRAK1/4 Signaling in AML/MDS
This compound targets both IRAK1 and IRAK4, which are key kinases in inflammatory signaling pathways implicated in the survival and proliferation of leukemia cells. In AML and MDS, these pathways can be activated in a MyD88-independent manner, leading to the activation of downstream effectors like NF-κB, JAK-STAT, and interaction with the Polycomb Repressive Complex 2 (PRC2), all of which contribute to leukemogenesis.[4][5][6]
Caption: MyD88-independent IRAK1/4 signaling in AML/MDS.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines the typical workflow for assessing the in vivo efficacy of anti-leukemic compounds using a patient-derived xenograft (PDX) model.
Caption: Workflow for AML/MDS patient-derived xenograft model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed AML or MDS cell lines (e.g., THP-1, OCI-AML3) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound or comparator compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat leukemia cells with this compound or comparator compounds at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Colony-Forming Cell (CFC) Assay
-
Cell Preparation: Isolate mononuclear cells from patient bone marrow or peripheral blood, or use leukemia cell lines.
-
Plating: Mix the cells with methylcellulose-based medium containing appropriate cytokines to support colony growth. Plate the mixture in 35 mm culture dishes.
-
Compound Addition: Add this compound or comparator compounds to the medium at the desired concentrations.
-
Incubation: Incubate the dishes for 14-21 days at 37°C in a humidified 5% CO2 incubator.
-
Colony Counting: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Data Analysis: Compare the number and type of colonies in the treated groups to the vehicle control.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Cell Implantation: Inject primary AML or MDS patient cells intravenously into immunodeficient mice (e.g., NSG mice).
-
Engraftment Confirmation: Monitor for engraftment by analyzing peripheral blood for the presence of human CD45+ cells.
-
Treatment Initiation: Once engraftment is established (typically 2-4 weeks post-injection), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 30-100 mg/kg) or comparator compounds orally once daily.[1][2] The vehicle group receives the corresponding vehicle control.
-
Monitoring: Monitor the mice for signs of toxicity and disease progression. Periodically collect peripheral blood to assess the leukemic burden.
-
Endpoint Analysis: The primary endpoints are typically overall survival and leukemic burden in the bone marrow, spleen, and peripheral blood at the end of the study. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[4]
Comparison with Standard of Care
For context, the current standard of care for many AML and MDS patients, particularly those unfit for intensive chemotherapy, includes hypomethylating agents like azacitidine and the BCL-2 inhibitor venetoclax (B612062) .
-
Azacitidine acts by incorporating into DNA and RNA, leading to DNA hypomethylation and cytotoxicity in rapidly dividing cells. This can reactivate tumor suppressor genes and induce differentiation of malignant hematopoietic cells.
-
Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2. By inhibiting BCL-2, venetoclax restores the intrinsic apoptotic pathway in cancer cells that are dependent on BCL-2 for survival.
This compound's mechanism, targeting the IRAK1/4 signaling nexus, represents a distinct approach from these established therapies. Its ability to overcome resistance mechanisms associated with selective IRAK4 inhibition and its activity in MyD88-independent signaling pathways suggest it may have a role in patient populations with specific molecular profiles or those who are refractory to current treatments. Further clinical investigation is warranted to determine the therapeutic potential of this compound in the landscape of AML and MDS treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
KME-2780: A Comparative Analysis of a Novel Dual IRAK1/4 Inhibitor in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual IRAK1 and IRAK4 inhibitor, KME-2780, against a selective IRAK4 inhibitor, highlighting its potential efficacy in the treatment of hematologic malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). The data presented is based on published preclinical findings, offering a detailed look at the compound's performance and the experimental methodologies used to generate these results.
Comparative Efficacy of this compound
Published research indicates that the dual inhibition of both IRAK1 and IRAK4 by this compound offers a more potent anti-leukemic effect compared to the selective inhibition of IRAK4 alone.[1][2] This is attributed to the compensatory signaling pathways that are activated when only IRAK4 is inhibited.[2]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of both IRAK1 and IRAK4 kinases. In comparison, the experimental compound KME-3859 is highly selective for IRAK4.
| Compound | Target | IC50 (nM) | Kd (nM) |
| This compound | IRAK1 | 19 | 2.2 |
| IRAK4 | 0.5 | 0.2 | |
| KME-3859 | IRAK1 | >500 | - |
| IRAK4 | 5 | - |
Table 1: Biochemical potency of this compound and KME-3859 against IRAK1 and IRAK4 kinases.[1][3]
In cellular assays, this compound was significantly more effective at suppressing the TLR2-mediated activation of NF-κB and the autophosphorylation of IRAK1 in AML cells when compared to the IRAK4-selective inhibitor KME-3859.[1][3]
In Vitro Efficacy in MDS/AML Models
The dual inhibitor showed superior performance in suppressing leukemic stem/progenitor cells (LSPCs). In clonogenic assays using MDS/AML cell lines and patient-derived samples, KME-3859 led to an approximate 75% reduction in colony formation. In contrast, this compound resulted in the complete suppression of LSPC colonies in nearly all samples tested.[1] Furthermore, this compound was effective in mediating apoptosis in AML cells and inducing differentiation, as evidenced by heterogeneous morphologies and increased expression of the mature immune cell marker CD38.[1][3]
| Treatment | Cell Lines / Patient Samples | Effect on LSPC Colony Formation |
| This compound | MDSL, THP1, OCIAML3, AML(1714), AML(1294), AML(08), MDS(3328) | Complete suppression in most samples. |
| KME-3859 | MDSL, THP1, OCIAML3, AML(1714), AML(1294), AML(08), MDS(3328) | ~75% reduction. |
Table 2: Comparison of in vitro suppression of leukemic stem/progenitor cell (LSPC) colony formation.[1]
In Vivo Efficacy in Xenograft Models
In patient-derived xenograft models of MDS and AML, oral administration of this compound (30 mg/kg, daily) significantly reduced the engraftment of leukemic cells in the peripheral blood.[3] In a direct comparison, KME-3859 did not significantly suppress leukemic cell engraftment during the same treatment period.[1] Furthermore, in a survival study using an AML patient-derived xenograft model, mice treated with this compound exhibited a significant improvement in median survival compared to vehicle-treated mice.
| Treatment Group | Median Survival (days) |
| Vehicle | 29 |
| KME-3859 | 33 |
| This compound | Not reached within the study period |
Table 3: Effect of this compound and KME-3859 on median survival in an AML patient-derived xenograft model (AML-0169).[1]
Experimental Protocols
Clonogenic Assays
To determine the clonogenic progenitor frequencies, MDS/AML cell lines (MDSL, THP1, OCI-AML3) and patient-derived AML and MDS cells were plated in methylcellulose (B11928114) medium. The cells were treated with either DMSO (vehicle), this compound, or KME-3859 at specified concentrations. Colonies were counted after a period of incubation to assess the impact of the compounds on the proliferative capacity of leukemic progenitor cells.
Patient-Derived Xenograft (PDX) Models
Immunocompromised mice were engrafted with leukemic cells from patients with AML or MDS. Two weeks post-engraftment, the mice were randomized into three treatment groups: vehicle, this compound, or KME-3859. The compounds were administered orally. Leukemic cell engraftment in the peripheral blood was monitored regularly. For survival studies, mice were monitored until they met the criteria for euthanasia, and the median survival for each group was calculated.
Gene Expression Analysis
AML cells were treated with either vehicle, this compound, or KME-3859. Following treatment, RNA was extracted and subjected to gene expression analysis. The differentially expressed genes were analyzed to identify pathways that were specifically modulated by the dual IRAK1/4 inhibitor compared to the selective IRAK4 inhibitor. This analysis revealed that this compound suppressed genes associated with an IRAK1/4 signature that were not significantly affected by KME-3859.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathway and the general workflow of the xenograft studies.
IRAK1/4 Signaling Pathway Inhibition
Xenograft Study Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of KME-2780: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of KME-2780, a potent dual IRAK1/4 inhibitor used in hematologic malignancy research.[1][2]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions from the manufacturer could not be located. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be implemented in strict accordance with institutional and local environmental regulations.
Essential Safety and Logistical Information
Proper disposal begins with understanding the nature of the compound and adhering to established safety protocols. All laboratory personnel handling this compound waste should be trained in hazardous waste management.[3]
Step-by-Step Disposal Plan:
-
Waste Identification and Classification: Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.[3][4]
-
Segregation: Do not mix this compound waste with other types of waste. It should be collected in a designated, compatible container.[4]
-
Container Labeling: As soon as waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications. Note the accumulation start date.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is recommended to prevent spills.[4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5] Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4][6]
Quantitative Data Summary
While specific environmental impact data for this compound is not available, the following table summarizes its key chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₅ | Probechem |
| Molecular Weight | 333.44 g/mol | Probechem |
| Appearance | Solid | Probechem |
| Solubility | 10 mM in DMSO | Probechem |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | Probechem |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
Experimental Protocols
Detailed experimental protocols for the use of this compound in research, such as in studies of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), can be found in relevant scientific literature. For instance, studies have shown its effectiveness in suppressing leukemia stem/progenitor cells in both in vitro and xenograft models.[7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRAK1/4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for KME-2780
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of KME-2780, a potent dual inhibitor of IRAK1 and IRAK4 used in research on innate immune signaling and hematologic malignancies. Adherence to these protocols is essential to ensure the safety of all personnel and the integrity of the experimental environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. These recommendations are based on standard laboratory practices for handling potent chemical compounds.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially after direct contact with the compound. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn over personal clothing. Consider a disposable gown for procedures with a high risk of contamination. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following workflow is required to minimize exposure and prevent contamination.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Unused solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Work surfaces should be decontaminated with a suitable cleaning agent.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
